Product packaging for Diethyl 2,2'-(1,4-phenylene)diacetate(Cat. No.:CAS No. 36076-26-3)

Diethyl 2,2'-(1,4-phenylene)diacetate

Cat. No.: B140746
CAS No.: 36076-26-3
M. Wt: 250.29 g/mol
InChI Key: JRSOAUOHTHOAOP-UHFFFAOYSA-N
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Description

Diethyl 2,2'-(1,4-phenylene)diacetate, also known as this compound, is a useful research compound. Its molecular formula is C14H18O4 and its molecular weight is 250.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139681. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18O4 B140746 Diethyl 2,2'-(1,4-phenylene)diacetate CAS No. 36076-26-3

Properties

IUPAC Name

ethyl 2-[4-(2-ethoxy-2-oxoethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-3-17-13(15)9-11-5-7-12(8-6-11)10-14(16)18-4-2/h5-8H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSOAUOHTHOAOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70300882
Record name Diethyl 2,2'-(1,4-phenylene)diacetate
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Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36076-26-3
Record name 1,4-Diethyl 1,4-benzenediacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36076-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 139681
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Record name 36076-26-3
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139681
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Record name Diethyl 2,2'-(1,4-phenylene)diacetate
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Foundational & Exploratory

In-Depth Technical Guide to the Chemical Properties of Diethyl 2,2'-(1,4-phenylene)diacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2,2'-(1,4-phenylene)diacetate is an organic compound with the molecular formula C14H18O4.[1][2] It is the diethyl ester of 1,4-phenylenediacetic acid. This molecule is of interest to researchers in materials science and polymer chemistry due to its rigid aromatic core and flexible ester side chains, which make it a useful precursor in the synthesis of polymers, including polyrotaxanes and coordination polymers.[1] While its direct application in drug development is not extensively documented, its structural motifs are relevant in medicinal chemistry, and it can serve as a versatile building block for more complex molecules with potential biological activities.[1] This guide provides a comprehensive overview of its chemical properties, experimental protocols for its synthesis, and relevant technical data.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are essential for its handling, characterization, and application in a research setting.

PropertyValueSource(s)
IUPAC Name This compound[3]
CAS Number 36076-26-3[1][2]
Molecular Formula C14H18O4[1][2]
Molecular Weight 250.29 g/mol [1][2]
Physical Form Solid[3]
Melting Point 59 °C[1]
Boiling Point 140 °C (at atmospheric pressure) Note: A higher boiling point of 334.5°C at 760 mmHg has also been reported, the lower value is likely more accurate under standard laboratory conditions.[1]
InChI Key JRSOAUOHTHOAOP-UHFFFAOYSA-N[1][3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. Below are the expected and reported spectral data.

¹H NMR Spectroscopy

A ¹H NMR spectrum in CDCl₃ is expected to show the following characteristic signals:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.24s4HAromatic protons (C₆H₄)
~4.15q4HMethylene protons (-CH₂-CH₃)
~3.60s4HMethylene protons (-CH₂-Ar)
~1.25t6HMethyl protons (-CH₂-CH₃)

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and instrument. A reported partial spectrum in CDCl₃ shows characteristic singlet peaks for the aromatic protons at δ 7.24 ppm and methylene groups adjacent to the ester oxygens at δ 4.08 ppm.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is a valuable tool for confirming the carbon framework of the molecule. The expected chemical shifts are:

Chemical Shift (δ) ppmAssignment
~171Carbonyl carbon (C=O)
~135Quaternary aromatic carbons (C-Ar)
~129Aromatic C-H carbons
~61Methylene carbon (-O-CH₂-CH₃)
~41Methylene carbon (-CH₂-Ar)
~14Methyl carbon (-CH₃)
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule:

Wavenumber (cm⁻¹)Functional Group
~1730C=O stretch (ester)
~1200C-O stretch (ester)
~3000-2850C-H stretch (aliphatic)
~1600, 1500C=C stretch (aromatic)
Mass Spectrometry

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) would be expected at m/z 250.29.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of this compound from 1,4-phenylenediacetic acid and ethanol using an acid catalyst.[1]

Materials:

  • 1,4-Phenylenediacetic acid

  • Ethanol (absolute)

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 1 M Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Heptane

  • Ethyl acetate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine 1,4-phenylenediacetic acid and excess ethanol (molar ratio of approximately 1:2.6) in toluene.[1]

  • Carefully add a catalytic amount of concentrated sulfuric acid (3-5 drops per gram of diacid).[1]

  • Heat the mixture to reflux (approximately 110°C) for 24 hours. Water will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the equilibrium towards the formation of the ester.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), 1 M sodium hydroxide solution (to remove any unreacted 1,4-phenylenediacetic acid), and water.[1]

  • Dry the organic layer over anhydrous sodium sulfate.[1]

  • Filter to remove the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.[1]

  • Purify the crude product by column chromatography on silica gel using a heptane/ethyl acetate (98:2) eluent to yield this compound as a colorless oil, which solidifies upon standing.[1]

Mandatory Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reactants 1,4-Phenylenediacetic Acid Ethanol Toluene Reaction Reflux with Dean-Stark Trap Reactants->Reaction Catalyst H₂SO₄ Catalyst->Reaction Washing Wash with NaHCO₃, NaOH, and Water Reaction->Washing Crude Product Drying Dry with Na₂SO₄ Washing->Drying Concentration Rotary Evaporation Drying->Concentration Chromatography Column Chromatography (Silica Gel) Concentration->Chromatography Final_Product This compound Chromatography->Final_Product Pure Product

Caption: Synthesis and purification workflow for this compound.

Fischer Esterification Mechanism

The following diagram outlines the logical steps of the Fischer esterification mechanism for one of the carboxylic acid groups.

Fischer_Esterification Start Carboxylic Acid (R-COOH) Protonation Protonation of Carbonyl Oxygen Start->Protonation H⁺ Nucleophilic_Attack Nucleophilic Attack by Alcohol (R'-OH) Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation Ester Ester (R-COOR') Deprotonation->Ester -H⁺

Caption: Mechanism of Fischer Esterification.

Conclusion

This compound is a well-characterized compound with established synthetic routes. Its primary utility lies in the field of polymer and materials science, where it serves as a valuable monomer. The data and protocols presented in this guide provide a solid foundation for researchers interested in utilizing this compound in their work. Further research could explore its potential in other areas, such as medicinal chemistry, by leveraging its rigid-aromatic structure for the design of novel bioactive molecules.

References

An In-depth Technical Guide to Diethyl 2,2'-(1,4-phenylene)diacetate (CAS 36076-26-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2,2'-(1,4-phenylene)diacetate, identified by CAS number 36076-26-3, is a diester derivative of 1,4-phenylenediacetic acid.[1] This symmetrical aromatic compound serves as a valuable building block in organic synthesis and a precursor in the development of advanced materials. Its rigid phenylene core and flexible ethyl acetate side chains make it a versatile intermediate for creating more complex molecular architectures, including polymers and pharmacologically active agents.[1] This guide provides a comprehensive overview of its chemical and physical properties, structure, synthesis protocols, and known applications, with a focus on its role as a chemical intermediate.

Chemical Structure and Properties

The molecule consists of a central benzene ring substituted at the 1 and 4 positions with ethyl acetate groups. This structure imparts a combination of rigidity from the aromatic ring and flexibility from the ester chains.

Chemical Identifiers
IdentifierValue
CAS Number 36076-26-3
IUPAC Name ethyl 2-[4-(2-ethoxy-2-oxoethyl)phenyl]acetate[2]
Synonyms Diethyl 1,4-phenylenediacetate, 1,4-Phenylenediacetic acid diethyl ester
Molecular Formula C₁₄H₁₈O₄[3]
Molecular Weight 250.29 g/mol [3]
InChI Key JRSOAUOHTHOAOP-UHFFFAOYSA-N[4]
SMILES CCOC(=O)CC1=CC=C(CC(=O)OCC)C=C1[4]
Physicochemical Properties
PropertyValueSource
Physical State Solid, powder to crystal[5][6]
Appearance White to Orange to Green[3][6]
Melting Point 59 °C[1]
Boiling Point 140 °C (at atmospheric pressure)[1]
Purity >98.0% (GC)[3]
Storage Sealed in dry, room temperature conditions[5]
Crystallographic Data

This compound crystallizes in a monoclinic system.[1]

ParameterValue
Space Group P2₁/c
a 4.9254 Å
b 9.7194 Å
c 14.9170 Å
β 108.313°

The crystal structure is stabilized by weak C–H···O and C–H···π interactions.[1]

Synthesis and Purification

The synthesis of this compound can be achieved through several methods, with the most common being the Fischer esterification of 1,4-phenylenediacetic acid.

Standard Esterification Protocol

This procedure involves the reaction of 1,4-phenylenediacetic acid with ethanol using a strong acid catalyst.

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 1,4-phenylenediacetic acid and excess ethanol (molar ratio of 1:2.6) in toluene, which serves as the azeotropic solvent.[1]

  • Catalyst Addition: Add concentrated sulfuric acid catalytically (approximately 3–5 drops per gram of the diacid).[1] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carboxylic carbon.[1]

  • Reaction: Heat the mixture to reflux (approximately 110°C).[1] Water produced during the reaction is continuously removed via azeotropic distillation with toluene, driving the equilibrium towards the formation of the ester.[1] The reaction is typically run for 24 hours to ensure complete conversion.[1]

  • Workup: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the remaining sulfuric acid, followed by 1 M sodium hydroxide to remove any unreacted 1,4-phenylenediacetic acid, and finally with water.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and concentrate the solution under reduced pressure to yield the crude product.[1]

  • Final Purification: Purify the crude product by column chromatography on silica gel using a heptane/ethyl acetate (98:2) eluent to obtain the final product as a colorless oil, which solidifies upon standing.[1] The typical yield for this process is between 85-90%.[1]

G cluster_synthesis Synthesis cluster_workup Workup & Purification s1 Combine 1,4-phenylenediacetic acid, ethanol, and toluene s2 Add catalytic H₂SO₄ s1->s2 s3 Reflux for 24h with Dean-Stark apparatus s2->s3 w1 Cool and transfer to separatory funnel s3->w1 Reaction complete w2 Wash with NaHCO₃ (aq) w1->w2 w3 Wash with NaOH (aq) w2->w3 w4 Wash with H₂O w3->w4 w5 Dry organic layer (Na₂SO₄) w4->w5 w6 Concentrate under reduced pressure w5->w6 w7 Column Chromatography (98:2 Heptane/EtOAc) w6->w7 final_product Pure this compound w7->final_product Yield: 85-90%

Caption: Experimental workflow for the synthesis and purification of CAS 36076-26-3.
Alternative Synthesis Routes

  • Williamson Ether Synthesis Analogue: This method involves the reaction of hydroquinone with ethyl bromoacetate under basic conditions.[1]

  • BF₃–Et₂O-Catalyzed Esterification: Boron trifluoride etherate can be used as a catalyst for the esterification of the parent diacid.[1]

  • Transesterification: The compound can be synthesized from dimethyl 1,4-phenylenediacetate via transesterification with ethanol, catalyzed by titanium(IV) isopropoxide.[1]

Applications and Reactivity

This compound is primarily used as a chemical intermediate. Its bifunctional nature allows it to be a key component in polymerization reactions and multi-step organic syntheses.

  • Polymer Chemistry: It serves as a monomer or precursor for polymers such as polyrotaxanes and coordination polymers.[1]

  • Organic Synthesis: The ester groups can be hydrolyzed back to the carboxylic acid, reduced to alcohols, or undergo other transformations, making it a versatile building block for more complex molecules.[1] It has been noted as an intermediate in the preparation of potent β-3 receptor agonists, which are of interest for treating conditions like overactive bladder and potentially metabolic disorders.[7][8]

G cluster_reactions Chemical Transformations cluster_products Resulting Scaffolds / Products main This compound (CAS 36076-26-3) r1 Hydrolysis main->r1 r2 Reduction main->r2 r3 Polymerization main->r3 p1 1,4-Phenylenediacetic Acid r1->p1 p2 1,4-Benzenediethanol r2->p2 p3 Polyrotaxanes & Coordination Polymers r3->p3 p4 β-3 Receptor Agonists p1->p4 Further Synthesis p2->p4 Further Synthesis

References

Physical and chemical characteristics of phenylene diacetate compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Characteristics of Phenylene Diacetate Compounds

Introduction

Phenylene diacetates are a group of aromatic esters derived from the diacetylation of the three isomers of dihydroxybenzene (hydroquinone, resorcinol, and catechol) or diaminobenzene. The isomers—ortho (o-), meta (m-), and para (p-)-phenylene diacetate—share the same molecular formula, C₁₀H₁₀O₄, and molecular weight, but differ in the substitution pattern on the benzene ring, which leads to distinct physical, chemical, and biological properties. These compounds serve as valuable intermediates in organic synthesis and are of interest to researchers in materials science and drug development. This guide provides a comprehensive overview of their core characteristics, experimental protocols, and key chemical reactions.

Physical and Chemical Properties

The physical and chemical properties of phenylene diacetate isomers are dictated by the relative positions of the two acetate groups on the phenyl ring. The para-isomer, in particular, is noted for its molecular symmetry.[1][2][3]

Table 1: Quantitative Data for Phenylene Diacetate Isomers

Propertyo-Phenylene Diacetatem-Phenylene Diacetatep-Phenylene Diacetate
Synonyms 1,2-Diacetoxybenzene; Catechol diacetate1,3-Diacetoxybenzene; Resorcinol diacetate[4]1,4-Diacetoxybenzene; Hydroquinone diacetate[5]
CAS Number 635-67-6108-58-7[4]1205-91-0[5]
Molecular Formula C₁₀H₁₀O₄C₁₀H₁₀O₄[4]C₁₀H₁₀O₄[1][3][5]
Molecular Weight 194.18 g/mol 194.18 g/mol [4][6]194.18 g/mol [1][3]
Appearance --Colorless solid/plate-like crystals[3]
Melting Point --124 °C (397 K)[2][3]
Density (Dx) --1.303 Mg m⁻³[3]
Crystal System --Monoclinic[1][3]
Space Group --P2₁/c[1][3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of phenylene diacetate isomers.

p-Phenylene Diacetate:

  • ¹H NMR (CDCl₃): Chemical shifts (δ) are observed at 6.97 ppm (doublet, 4H) for the aromatic protons and 2.255 ppm (singlet, 6H) for the methyl protons of the acetate groups.[1][2][3]

  • IR (KBr, cm⁻¹): Key absorption bands are found at 1763 (C=O stretching), 1505, 1369, 1215, 1175, and 920.[1][2][3]

Experimental Protocols

Detailed methodologies are essential for the synthesis, purification, and analysis of phenylene diacetate compounds.

Synthesis of Phenyl Acetate (General Procedure)

This protocol for phenyl acetate can be adapted for the synthesis of phenylene diacetate isomers from their corresponding dihydroxybenzene precursors (e.g., hydroquinone for the para-isomer).[7]

  • Dissolution: Add the dihydroxybenzene precursor (e.g., 1.20 g of hydroquinone) to a 25 mL round-bottom flask.[7]

  • Base Addition: Add a 4 mol dm⁻³ aqueous solution of NaOH (5 mL) with swirling to dissolve the solid, forming the water-soluble sodium salt.[7]

  • Acylation: Place the flask in an ice bath, add a magnetic stirrer, and introduce acetic anhydride (1.5 mL) dropwise using a Pasteur pipette.[7]

  • Reaction: Stir the mixture for 5 minutes after the addition is complete.[7]

  • Extraction: Transfer the reaction mixture to a separating funnel and extract with a suitable organic solvent like dichloromethane.[7]

  • Washing: Wash the combined organic extracts with saturated sodium bicarbonate solution and then with saturated sodium chloride solution.[7]

  • Drying and Evaporation: Dry the organic layer with an anhydrous drying agent (e.g., magnesium sulfate), filter, and evaporate the solvent under reduced pressure to yield the crude product.[7]

Purification by Recrystallization

Single crystals of p-phenylene diacetate suitable for X-ray diffraction can be obtained through recrystallization from ethanol.[2][3] This is a standard method to achieve high purity.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for the detection and quantification of phenylene compounds in various matrices.[8][9]

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of acetonitrile and an ammonium acetate solution (e.g., 10:90 v/v).[8] The pH is adjusted as needed (e.g., to 6.5).[8]

  • Sample Preparation: Biological or chemical samples are prepared by liquid-liquid extraction. For instance, a sample is mixed with an internal standard, 0.1 N NaOH, and an extraction solvent like chloroform. The mixture is vortexed, and the organic layer is separated and dried under nitrogen. The residue is then reconstituted in the mobile phase for injection.[8]

  • Chromatographic Conditions: Isocratic separation is performed on a C18 silica gel column with a constant flow rate (e.g., 1 mL/minute).[8]

  • Detection: A UV/VIS detector set at an appropriate wavelength (e.g., 240 nm) is used for detection and quantification.[8]

Key Chemical Reactions: Hydrolysis

The hydrolysis of phenylene diacetates is a characteristic reaction of esters. The base-catalyzed hydrolysis of phenyl acetate, a related compound, proceeds via nucleophilic acyl substitution to yield phenol and acetate.[10] This reaction is first-order and its rate is linearly correlated with the concentration of hydroxide ions.[10] The formation of acetic acid during hydrolysis can be monitored spectrophotometrically.[11]

Hydrolysis_Mechanism Base-Catalyzed Hydrolysis of a Phenylene Acetate Moiety PhenylAcetate Phenyl Acetate Group (Ar-O-C(=O)CH₃) Intermediate Tetrahedral Intermediate PhenylAcetate->Intermediate Nucleophilic Attack Hydroxide Hydroxide Ion (OH⁻) Hydroxide->Intermediate Phenoxide Phenoxide Ion (Ar-O⁻) Intermediate->Phenoxide Elimination of Leaving Group AceticAcid Acetic Acid (CH₃COOH) Intermediate->AceticAcid

Caption: Workflow of the base-catalyzed hydrolysis of a phenyl acetate group.

Applications in Drug Development

While phenylene diacetates themselves are primarily synthetic intermediates, related structures such as phenylacetamide derivatives have been investigated as potential anticancer agents.[12] Acetamide derivatives, in general, are recognized for their potential in developing compounds with diverse biological activities.[13] The azido moiety, which can be introduced into molecules via reactions involving reagents like phenyliodine(III) diacetate (PIDA), is often added to lead compounds in drug discovery to enhance biological activity.[14]

Safety and Handling

Phenylene diacetate compounds require careful handling in a laboratory setting.

  • General Hazards: May cause skin, eye, and respiratory tract irritation.[15][16][17] The toxicological properties have not been fully investigated for all isomers.[16][17]

  • p-Phenylene Diacetate: Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[18]

  • Handling Precautions: Use in a well-ventilated area, such as under a fume hood.[15] Wear suitable personal protective equipment (PPE), including gloves and eye protection.[16][19] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[17][20]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[15][20] Keep away from incompatible materials such as oxidizing agents, acids, and alkalis.[15][16]

References

An In-depth Technical Guide to the Synthesis of Polyrotaxanes for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Introduction to Polyrotaxanes: Architectures of the Future

Polyrotaxanes are fascinating supramolecular assemblies with a unique mechanically interlocked structure, resembling a necklace where multiple cyclic molecules (rings) are threaded onto a linear polymer chain (axle) and are prevented from dethreading by bulky end-groups called stoppers. This design imparts remarkable properties not found in conventional polymers, such as molecular mobility and stimuli-responsiveness, making them highly promising for a range of applications, particularly in the field of drug delivery. Their potential to create novel materials like slide-ring gels and stimuli-responsive nanoparticles has captured the attention of researchers worldwide.[1][2] This technical guide provides a comprehensive overview of the core synthetic strategies for polyrotaxanes, complete with detailed experimental protocols, quantitative data, and visual representations to aid researchers in this dynamic field.

Core Synthetic Strategies

The synthesis of polyrotaxanes primarily revolves around three main strategies: "threading-followed-by-stoppering," "clipping," and "slipping." Each method offers distinct advantages and is suited for different types of molecular components.

Threading-Followed-by-Stoppering

This is the most common and versatile method for synthesizing polyrotaxanes.[3] It involves a multi-step process that begins with the formation of a pseudopolyrotaxane, an intermediate where the rings are threaded onto the axle but are not yet permanently locked.

Conceptual Workflow:

The process begins with the activation of the terminal groups of the polymer axle. This is followed by the threading of cyclic molecules onto the polymer chain, driven by non-covalent interactions such as hydrophobic interactions, hydrogen bonding, or van der Waals forces. Once the pseudopolyrotaxane is formed, bulky stopper molecules are covalently attached to the ends of the axle, preventing the rings from dethreading and yielding the final polyrotaxane. In some cases, a final modification step is performed to enhance the solubility or functionality of the resulting polyrotaxane.[4]

G cluster_workflow Threading-Followed-by-Stoppering Workflow A Polymer Axle with Reactive End-Groups C Formation of Pseudopolyrotaxane (Threading) A->C B Cyclic Molecules (Rings) B->C E Stoppering Reaction C->E D Addition of Bulky Stopper Molecules D->E F Polyrotaxane E->F

A simplified workflow for the threading-followed-by-stoppering synthesis of polyrotaxanes.

Detailed Experimental Protocol: Synthesis of a Biodegradable Poly(ethylene glycol)-α-Cyclodextrin Polyrotaxane

This protocol describes the synthesis of a biodegradable polyrotaxane using amino-terminated poly(ethylene glycol) (PEG) as the axle, α-cyclodextrin (α-CD) as the rings, and L-phenylalanine as a precursor for the bulky stoppers.[5][6]

Step 1: Formation of the Pseudopolyrotaxane

  • Dissolve amino-terminated PEG (e.g., 1.0 g, specific molecular weight) in deionized water (e.g., 20 mL).

  • In a separate flask, dissolve α-cyclodextrin (e.g., 5.0 g) in deionized water (e.g., 80 mL) with heating (e.g., 60 °C) and stirring.

  • Slowly add the PEG solution to the α-CD solution under continuous stirring.

  • Allow the mixture to cool to room temperature and continue stirring for a specified period (e.g., 24 hours) to facilitate the formation of the pseudopolyrotaxane inclusion complex, which will precipitate out of the solution.

  • Collect the precipitate by centrifugation, wash it with deionized water, and dry it under vacuum.

Step 2: Stoppering Reaction

  • Suspend the dried pseudopolyrotaxane in a suitable solvent (e.g., dry N,N-dimethylformamide, DMF).

  • Add a solution of a bulky stoppering agent, for example, the N-succinimidyl ester of benzyloxycarbonyl-L-phenylalanine, in the same solvent.

  • The reaction is typically carried out at room temperature for an extended period (e.g., 48 hours) under an inert atmosphere (e.g., nitrogen or argon).

  • After the reaction is complete, the product is precipitated by adding the reaction mixture to a non-solvent (e.g., diethyl ether).

  • The crude polyrotaxane is collected by filtration, washed with the non-solvent, and dried under vacuum.

Step 3: Purification and Characterization

  • The crude product is further purified by dialysis against deionized water to remove unreacted starting materials and byproducts.

  • The final product is obtained by lyophilization (freeze-drying).

  • Characterization is performed using techniques such as ¹H NMR spectroscopy to confirm the presence of the axle, rings, and stoppers, and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity.

ParameterValueReference
Reactants
Amino-terminated PEG (Mn)3,400 g/mol [5][6]
α-Cyclodextrin[5][6]
Stoppering AgentZ-L-Phe-OSu[5][6]
Yield > 90%[7][8]
Characterization
¹H NMR (DMSO-d₆, δ ppm)~3.5 (PEG CH₂), 4.8 (CD C1-H), 5.4-5.8 (CD OH), 7.2-7.4 (Phenyl H of stopper)[9]
Molecular Weight (GPC, Mn)Increases with threading ratio[7][10]
Polydispersity Index (PDI)Typically low (< 1.2)[10]
Clipping

The clipping strategy involves the in situ formation of the cyclic molecule around the polymer axle. This method is particularly useful when there is a strong and specific interaction between the axle and the precursors of the ring.

Conceptual Workflow:

In this approach, the polymer axle, which is pre-functionalized with bulky stoppers at both ends, acts as a template. The components that will form the ring are then introduced and undergo a cyclization reaction around the axle, effectively "clipping" the ring into place.[11]

G cluster_workflow Clipping Synthesis Workflow A Polymer Axle with Bulky Stoppers C Template-Directed Cyclization A->C B Ring Precursor Molecules B->C D Polyrotaxane C->D

A simplified workflow for the clipping synthesis of polyrotaxanes.

Detailed Experimental Protocol: Synthesis of a[6]Rotaxane via Dynamic Clipping

This protocol describes the synthesis of a[6]rotaxane using a dynamic covalent chemistry approach, where a borate-containing crown ether is formed around an ammonium ion template.[10][12]

Step 1: Reaction Setup

  • In a reaction vessel, dissolve the bis-catechol precursor (e.g., 1.0 mmol) and a secondary amine (e.g., dicyclohexylamine, 1.0 mmol) in a suitable solvent (e.g., a mixture of CDCl₃ and CH₃OH).

  • To this solution, add a source of boron, such as boric acid or trimethyl borate (e.g., 1.0 mmol).

Step 2: Clipping Reaction and Product Formation

  • Stir the reaction mixture at room temperature for a specified time (e.g., 24 hours). The reversible formation of borate esters will lead to the "clipping" of the crown ether around the protonated amine (ammonium ion), which acts as the template.

  • The formation of the[6]rotaxane can be monitored by ¹H NMR spectroscopy, observing the characteristic shifts of the protons on both the axle and the newly formed ring.

Step 3: Isolation and Characterization

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting solid is washed with a non-solvent to remove any unreacted starting materials.

  • The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

ParameterValueReference
Reactants
Bis-catechol[10]
Secondary Amine (Template)Dicyclohexylamine[10]
Boron SourceTrimethyl borate[10]
Yield Good to high[10][12]
Characterization
¹H NMRUpfield shifts of axle protons upon threading[10][12]
Mass SpectrometryConfirms the m/z of the interlocked molecule[13]
Slipping

The slipping approach relies on the principle that at elevated temperatures, the bulky stoppers of a pre-formed dumbbell-shaped molecule can temporarily overcome the energetic barrier to pass through the cavity of a macrocycle. Upon cooling, the macrocycle becomes kinetically trapped on the axle.

Conceptual Workflow:

This method is the most straightforward but is also the most limited, as it requires a delicate balance between the size of the stoppers and the cavity of the ring.[11]

G cluster_workflow Slipping Synthesis Workflow A Dumbbell-shaped Axle C Heating to Overcome Energy Barrier A->C B Cyclic Molecules (Rings) B->C D Threading of Rings C->D E Cooling to Trap Rings D->E F Polyrotaxane E->F

A simplified workflow for the slipping synthesis of polyrotaxanes.

Detailed Experimental Protocol: Synthesis of a Polyrotaxane via Slipping

A detailed experimental protocol with specific quantitative data for the slipping method is less commonly reported in the literature compared to threading and clipping, as it is a more specialized technique. However, the general procedure is as follows:

Step 1: Reaction Setup

  • A solution of the dumbbell-shaped polymer axle with bulky end-groups and the cyclic molecules is prepared in a high-boiling point solvent.

Step 2: Thermal Threading

  • The reaction mixture is heated to a high temperature (e.g., >100 °C) for a specific duration. This provides sufficient thermal energy for the stoppers to "slip" through the macrocycles.

Step 3: Cooling and Trapping

  • The solution is then slowly cooled to room temperature, which kinetically traps the threaded rings on the polymer chain.

Step 4: Purification and Characterization

  • The solvent is removed, and the product is purified, often by precipitation and washing, to remove the excess, unthreaded macrocycles.

  • Characterization is performed using standard techniques like ¹H NMR and GPC to confirm the formation of the polyrotaxane.

Applications in Drug Delivery

The unique properties of polyrotaxanes make them highly suitable for advanced drug delivery systems.

  • Stimuli-Responsive Drug Release: Polyrotaxanes can be designed to release a drug in response to specific stimuli such as changes in pH, temperature, or the presence of specific enzymes.[14] For example, biodegradable linkages in the stoppers can be cleaved by enzymes present at a target site, leading to the dethreading of the rings and the release of the encapsulated drug.[13]

  • Enhanced Bioavailability: The supramolecular structure of polyrotaxanes can protect the drug from degradation in the biological environment, thereby increasing its bioavailability.

  • Targeted Delivery: By functionalizing the cyclic molecules or the polymer axle with targeting ligands, polyrotaxanes can be directed to specific cells or tissues, minimizing off-target effects.

Signaling Pathway for Enzyme-Triggered Drug Release:

This diagram illustrates the concept of an enzyme-triggered drug release from a biodegradable polyrotaxane.

G cluster_pathway Enzyme-Triggered Drug Release Pathway A Biodegradable Polyrotaxane (Drug Encapsulated) B Target Site with Specific Enzyme A->B Administration C Enzymatic Cleavage of Stoppers B->C Enzyme Action D Dethreading of Rings C->D E Drug Release D->E

Conceptual pathway for enzyme-mediated drug release from a biodegradable polyrotaxane.

Conclusion

The synthesis of polyrotaxanes is a rapidly advancing field with significant potential to revolutionize materials science and medicine. The "threading-followed-by-stoppering," "clipping," and "slipping" methods provide a versatile toolbox for creating a wide array of intricate and functional supramolecular architectures. As our understanding of these synthetic strategies deepens, we can expect the development of even more sophisticated polyrotaxane-based systems for targeted drug delivery and other biomedical applications. This guide serves as a foundational resource for researchers looking to explore the exciting possibilities of polyrotaxane synthesis.

References

A Technical Guide to Diethyl 2,2'-(1,4-phenylene)diacetate: Synthesis and Spectroscopic Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and synthesis of Diethyl 2,2'-(1,4-phenylene)diacetate (CAS: 36076-26-3), a versatile building block in various chemical applications. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Molecular Structure and Properties

This compound is a diester with the molecular formula C₁₄H₁₈O₄ and a molecular weight of 250.29 g/mol . Its structure features a central 1,4-disubstituted benzene ring with two ethyl acetate moieties.

Synthesis

A reliable method for the synthesis of this compound is the Fischer esterification of 1,4-phenylenediacetic acid with ethanol in the presence of an acid catalyst.[1]

Experimental Protocol: Esterification of 1,4-Phenylenediacetic Acid[1]
  • Reactant Preparation: In a round-bottom flask, combine 1,4-phenylenediacetic acid with an excess of ethanol (a molar ratio of approximately 1:2.6 is recommended). Toluene is used as the solvent to facilitate the removal of water.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (approximately 3-5 drops per gram of the diacid) to the reaction mixture.

  • Reaction Execution: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux (around 110°C). The reaction is monitored by the collection of water in the Dean-Stark trap. The reaction is typically allowed to proceed for 24 hours to ensure complete conversion.

  • Work-up and Purification:

    • After cooling to room temperature, the reaction mixture is washed sequentially with a saturated solution of sodium bicarbonate, 1 M sodium hydroxide, and water to neutralize the acid catalyst and remove any unreacted starting material.

    • The organic layer is then separated and dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure to yield the crude product.

    • Final purification is achieved via column chromatography on silica gel, using a heptane/ethyl acetate (98:2) eluent, to afford this compound as a colorless oil. This process typically yields a product with 85-90% purity.[1]

Spectroscopic Data

This section details the mass spectrometry, and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound.

Mass Spectrometry

The electron impact mass spectrum of this compound shows a molecular ion peak at m/z = 250, corresponding to the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure.

m/z Relative Intensity (%) Plausible Fragment
25043.7[M]+•
2051.7[M - OCH₂CH₃]+
177100.0[M - COOCH₂CH₃]+
1498.0[M - CH₂COOCH₂CH₃]+
1335.0[C₉H₉O]+
10520.8[C₇H₅O]+
10434.9[C₈H₈]+
9117.1[C₇H₇]+ (Tropylium ion)
774.6[C₆H₅]+
2924.9[CH₂CH₃]+
Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data is predicted, as experimental spectra were not available in the searched literature.

Chemical Shift (ppm) Multiplicity Integration Assignment
~7.25s4HAr-H
~4.15q4HO-CH₂ -CH₃
~3.60s4HAr-CH₂ -COO
~1.25t6HO-CH₂-CH₃
Chemical Shift (ppm) Assignment
~171.5C =O
~135.0Ar-C (quaternary)
~129.5Ar-C H
~61.0O-C H₂-CH₃
~40.5Ar-C H₂-COO
~14.0O-CH₂-C H₃
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹) Intensity Assignment
~3000-2850MediumC-H stretch (aromatic and aliphatic)
~1735StrongC=O stretch (ester)
~1610, 1510Medium-WeakC=C stretch (aromatic ring)
~1240StrongC-O stretch (ester)

Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the synthesis workflow and a hypothetical signaling pathway involving a derivative of the title compound.

Synthesis_Workflow Synthesis Workflow for this compound Reactants 1,4-Phenylenediacetic Acid + Ethanol (Toluene solvent) Acid_Catalyst H₂SO₄ (catalyst) Reactants->Acid_Catalyst add Reflux Reflux with Dean-Stark Trap (24 hours, ~110°C) Acid_Catalyst->Reflux Workup Aqueous Workup (NaHCO₃, NaOH, H₂O washes) Reflux->Workup cool & wash Drying Drying (Anhydrous Na₂SO₄) Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography (Silica, Heptane/EtOAc) Evaporation->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Hypothetical_Signaling_Pathway Hypothetical Signaling Pathway Inhibition cluster_cell Cell Receptor Cell Surface Receptor Kinase_A Kinase A Receptor->Kinase_A activates Kinase_B Kinase B Kinase_A->Kinase_B phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor activates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression regulates Ligand External Ligand Ligand->Receptor Inhibitor Diacetate Derivative (Hypothetical Inhibitor) Inhibitor->Kinase_B inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

An In-depth Technical Guide to the Solubility of Diethyl 2,2'-(1,4-phenylene)diacetate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Diethyl 2,2'-(1,4-phenylene)diacetate (CAS No: 36076-26-3). Due to a lack of extensive published quantitative solubility data, this document focuses on qualitative solubility, predicted data, and the experimental protocols for determining solubility.

Introduction to this compound

This compound is an organic compound with the molecular formula C₁₄H₁₈O₄. It is a diester derivative of 1,4-phenylenediacetic acid. The structure consists of a central benzene ring to which two ethyl acetate groups are attached at the 1 and 4 positions. This compound is of interest in materials science and medicinal chemistry. Understanding its solubility is crucial for its synthesis, purification, formulation, and application.

Solubility Profile

A thorough search of scientific literature and chemical databases reveals a lack of specific quantitative experimental data on the solubility of this compound in a range of common organic solvents. However, qualitative descriptions, predicted data, and information from its synthesis and purification provide valuable insights into its solubility profile.

Qualitative and Predicted Solubility Data

The available information suggests that this compound is generally soluble in organic solvents but insoluble in water.

Solvent ClassSolvent ExamplesQualitative Solubility/Observation
Aqueous WaterInsoluble[1]. A predicted water solubility is 0.764 mg/mL[2].
Alcohols EthanolLikely soluble. Ethanol is used as a reagent in its synthesis[3].
Aromatic Hydrocarbons TolueneSoluble. Toluene is used as a solvent in its synthesis[3].
Esters Ethyl AcetateSoluble. Ethyl acetate is used as an eluent in the column chromatography purification of the compound, indicating good solubility[3].
Alkanes Heptane, HexaneLikely sparingly soluble to insoluble. Heptane is used as a co-eluent with ethyl acetate for purification, suggesting it is an anti-solvent to induce crystallization or separation on a silica column[3].
General Organic -Described as "easily soluble in organic solvents"[1]. A related compound is noted as being "soluble in organic solvents".

Note: The qualitative assessments are based on the principle of "like dissolves like" and information derived from synthesis and purification procedures.

Structural Rationale for Solubility

The chemical structure of this compound, with its nonpolar benzene ring and two relatively polar ethyl acetate groups, governs its solubility.

  • Polarity : The ester groups introduce polarity, allowing for dipole-dipole interactions with polar organic solvents.

  • Nonpolar Character : The benzene ring and the ethyl chains contribute to its nonpolar character, facilitating solubility in nonpolar and moderately polar organic solvents.

  • Hydrogen Bonding : The molecule lacks hydrogen bond donors, which, along with the significant nonpolar surface area, contributes to its very low solubility in water.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The isothermal saturation method is a common and reliable technique.

Principle

A saturated solution of this compound is prepared in the solvent of interest at a constant temperature. The concentration of the solute in the clear, saturated supernatant is then determined analytically.

Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Procedure
  • Preparation : Add an excess amount of solid this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration : Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (e.g., 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation : Allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.

  • Sampling : Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the equilibration temperature) syringe. Immediately filter the sample through a syringe filter to remove any suspended solid particles.

  • Dilution : Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification : Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

  • Calculation : Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the isothermal saturation method for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add Excess Solute to Solvent B Agitate at Constant Temperature A->B C Settle Undissolved Solid B->C D Sample and Filter Supernatant C->D E Dilute Sample D->E F Quantify by HPLC E->F G Calculate Solubility F->G

Caption: Experimental workflow for solubility determination.

Conclusion

References

An In-depth Technical Guide to the Safe Handling of Diethyl 2,2'-(1,4-phenylene)diacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Diethyl 2,2'-(1,4-phenylene)diacetate (CAS No: 36076-26-3). The following sections detail the hazardous nature of the substance, recommended handling procedures, and emergency protocols to ensure the safety of laboratory and research personnel.

Section 1: Chemical Identification and Physical Properties

PropertyValue
IUPAC Name This compound
CAS Number 36076-26-3
Molecular Formula C14H18O4
Molecular Weight 250.29 g/mol
Physical Form Solid
Storage Sealed in dry, room temperature.

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

GHS ClassificationCodeDescription
Acute Toxicity, OralH302Harmful if swallowed.
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Specific target organ toxicity — single exposureH335May cause respiratory irritation.
Hazardous to the aquatic environment, acute hazardH402Harmful to aquatic life.

Signal Word: Warning

Hazard Pictograms:

While specific pictograms for this exact compound are not consistently provided across all sources, based on the H-statements, the following pictograms are relevant:

  • Exclamation Mark: For acute toxicity (oral), skin irritation, eye irritation, and respiratory irritation.

  • No Pictogram for Aquatic Hazard (in some jurisdictions)

Section 3: Precautionary Measures and Safe Handling

Adherence to the following precautionary statements is mandatory to minimize risk.[1][2]

CategoryCodePrecautionary Statement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P273Avoid release to the environment.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P330Rinse mouth.
P302 + P352IF ON SKIN: Wash with plenty of water.
P332 + P313If skin irritation occurs: Get medical advice/attention.
P362 + P364Take off contaminated clothing and wash it before reuse.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P337 + P313If eye irritation persists: Get medical advice/attention.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P312Call a POISON CENTER or doctor/physician if you feel unwell.
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.
  • Eye/Face Protection: Wear chemical safety goggles.

  • Skin Protection: Wear protective gloves and clothing.

  • Respiratory Protection: Use a NIOSH-approved respirator when ventilation is inadequate.

Section 4: First Aid Measures

Exposure RouteFirst Aid Procedure
Ingestion Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.
Skin Contact Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Get medical attention.
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. It may be dangerous to the person providing aid to give mouth-to-mouth resuscitation. Get medical attention.

Section 5: Fire and Explosion Hazard Data

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: No information available.

  • Protective Equipment: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).

Section 6: Accidental Release Measures

  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Section 7: Experimental Protocol - Synthesis of this compound

The following is a representative procedure for the synthesis of this compound via esterification of 1,4-phenylenediacetic acid.[3]

Materials:

  • 1,4-Phenylenediacetic acid

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid

  • Toluene

  • Saturated Sodium Bicarbonate solution

  • 1 M Sodium Hydroxide solution

  • Anhydrous Sodium Sulfate

  • Heptane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 1,4-phenylenediacetic acid and an excess of ethanol (e.g., a molar ratio of 1:2.6) in toluene.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops per gram of the diacid).

  • Reflux: Heat the mixture to reflux (approximately 110°C) for 24 hours. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, 1 M sodium hydroxide solution, and water.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a heptane/ethyl acetate eluent (e.g., 98:2) to yield the pure this compound.

Section 8: Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants 1,4-Phenylenediacetic acid Ethanol Toluene reflux Reflux (24h) with Dean-Stark reactants->reflux catalyst H2SO4 (conc.) catalyst->reflux wash_bicarb Wash with Sat. NaHCO3 reflux->wash_bicarb wash_naoh Wash with 1M NaOH wash_bicarb->wash_naoh wash_water Wash with Water wash_naoh->wash_water dry Dry with Na2SO4 wash_water->dry concentrate Concentrate (Reduced Pressure) dry->concentrate chromatography Column Chromatography (Silica, Heptane/EtOAc) concentrate->chromatography product Pure Diethyl 2,2'-(1,4- phenylene)diacetate chromatography->product safety_precautions cluster_hazard Hazard Identification cluster_prevention Prevention cluster_response Response cluster_disposal Disposal hazard This compound (Warning) ppe Wear PPE (Gloves, Goggles) hazard->ppe ventilation Use in Well-Ventilated Area hazard->ventilation handling Avoid Contact Avoid Inhalation hazard->handling first_aid First Aid Measures (Skin, Eyes, Ingestion, Inhalation) handling->first_aid spill Spill Containment & Cleanup handling->spill disposal Dispose as Hazardous Waste first_aid->disposal spill->disposal

References

Methodological & Application

Application Notes and Protocols for Polymer Synthesis Using Diethyl 2,2'-(1,4-phenylene)diacetate and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various polymers using Diethyl 2,2'-(1,4-phenylene)diacetate and its parent diacid, 1,4-phenylenediacetic acid. The resulting polymers, including polyesters, poly(anhydride-esters), and coordination polymers, have potential applications in drug delivery and other biomedical fields.

Introduction

This compound (CAS 36076-26-3) and its corresponding diacid, 1,4-phenylenediacetic acid, are versatile monomers for the synthesis of a range of polymeric materials. The rigid 1,4-phenylene core provides thermal stability and defined structural geometry, while the diacetate or diacid functionalities allow for various polymerization reactions. These polymers are of interest in the field of drug development as potential carriers for controlled drug release, leveraging their biocompatibility and tunable degradation profiles. Polyesters and poly(anhydride-esters), for example, can be designed to be biodegradable, breaking down into non-toxic byproducts.[1][2] Coordination polymers offer a crystalline and porous structure that can encapsulate and release therapeutic agents.[3][4]

Section 1: Synthesis of Polyesters via Melt Polycondensation

Polyesters are a class of polymers widely used in biomedical applications due to their biocompatibility and biodegradability.[5] The following is a general protocol for the synthesis of a polyester from this compound and a suitable diol via melt polycondensation.

Experimental Protocol: Melt Polycondensation

Materials:

  • This compound

  • 1,6-Hexanediol (or other suitable diol)

  • Titanium(IV) butoxide (catalyst)

  • Antioxidant (e.g., Irganox 1010)

  • High-purity nitrogen gas

  • Methanol (for purification)

  • Chloroform and Trifluoroacetic acid (for characterization)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum pump.

  • Heating mantle with a temperature controller.

  • High-vacuum pump.

  • Schlenk line.

Procedure:

  • Charging the Reactor: Charge the reactor with equimolar amounts of this compound and 1,6-hexanediol. Add the catalyst (e.g., 200-500 ppm of Titanium(IV) butoxide) and a small amount of antioxidant.

  • Inerting: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow nitrogen flow throughout the initial stage of the reaction.

  • Ester Interchange (First Stage): Heat the reactor to 180-200°C under a nitrogen atmosphere with constant stirring. Ethanol will be produced as a byproduct of the transesterification reaction and should be distilled off. This stage is typically carried out for 2-4 hours or until the majority of the ethanol has been removed.

  • Polycondensation (Second Stage): Gradually increase the temperature to 220-250°C and slowly apply a high vacuum (less than 1 Torr). This stage facilitates the removal of excess diol and promotes the increase of the polymer's molecular weight. Continue the reaction for 4-8 hours, observing for an increase in the viscosity of the melt.

  • Polymer Recovery: Once the desired viscosity is reached, stop the reaction by cooling the reactor to room temperature under nitrogen. The resulting polyester can be removed from the reactor.

  • Purification: Dissolve the crude polymer in a suitable solvent like chloroform and precipitate it in a non-solvent such as cold methanol. Filter and dry the purified polymer under vacuum at 40-50°C until a constant weight is achieved.

Quantitative Data
ParameterValue/Range
Monomer Ratio (Diacetate:Diol)1:1
Catalyst Concentration200-500 ppm
Ester Interchange Temperature180-200°C
Polycondensation Temperature220-250°C
Reaction Time6-12 hours
Expected Molecular Weight (Mn)10,000 - 50,000 g/mol
Expected Yield80-95%

Note: The data presented are typical for polyester synthesis and may need optimization for this specific monomer system.

Experimental Workflow

Polyester_Synthesis Monomers Charge Monomers & Catalyst Inerting Purge with N2 Monomers->Inerting Ester_Interchange Heat to 180-200°C (Ethanol removal) Inerting->Ester_Interchange Polycondensation Heat to 220-250°C (Under Vacuum) Ester_Interchange->Polycondensation Recovery Cool & Recover Polymer Polycondensation->Recovery Purification Dissolve & Precipitate Recovery->Purification Final_Polymer Dried Polyester Purification->Final_Polymer

Polyester Synthesis Workflow

Section 2: Synthesis of Poly(anhydride-esters) for Drug Delivery

Poly(anhydride-esters) are a class of biodegradable polymers known for their surface-eroding properties, which can provide zero-order drug release kinetics.[1][6] They are particularly useful for the controlled delivery of sensitive therapeutic agents.[7]

Experimental Protocol: Melt Polycondensation of a Diacid with Acetic Anhydride

This protocol is adapted from the synthesis of a salicylate-based poly(anhydride-ester) and can be applied to 1,4-phenylenediacetic acid.

Materials:

  • 1,4-Phenylenediacetic acid

  • Salicylic diacid monomer (as a co-monomer, optional)

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Diethyl ether

Equipment:

  • Round-bottom flask with a condenser and overhead stirrer

  • Heating mantle with a temperature controller

  • Vacuum pump

Procedure:

  • Monomer Preparation: In a round-bottom flask, combine 1,4-phenylenediacetic acid (and salicylic diacid if making a copolymer) with an excess of acetic anhydride (e.g., 40 mL for ~2g of diacid).

  • Polymerization: Heat the reaction mixture with stirring under vacuum. The polymerization is complete when the viscosity of the melt increases and remains constant. A change in color may also be observed.

  • Polymer Isolation: Cool the reaction mixture to room temperature. Dissolve the viscous polymer in a minimal amount of dichloromethane.

  • Purification: Precipitate the polymer by adding the DCM solution to an excess of diethyl ether.

  • Drying: Isolate the precipitated polymer by filtration and dry it overnight under vacuum to a constant weight.

Quantitative Data
ParameterValue/Range
Monomer to Acetic Anhydride Ratio1g diacid to ~20mL acetic anhydride
Reaction TemperatureElevated (specific temperature to be optimized)
Reaction TimeUntil constant viscosity is achieved
Expected ProductPoly(1,4-phenylenediacetic anhydride)

Experimental Workflow

Polyanhydride_Ester_Synthesis Monomers Combine Diacid(s) & Acetic Anhydride Polymerization Heat under Vacuum Monomers->Polymerization Isolation Cool & Dissolve in DCM Polymerization->Isolation Precipitation Precipitate in Diethyl Ether Isolation->Precipitation Drying Filter & Dry under Vacuum Precipitation->Drying Final_Polymer Dried Poly(anhydride-ester) Drying->Final_Polymer

Poly(anhydride-ester) Synthesis

Section 3: Synthesis of Coordination Polymers

Coordination polymers are crystalline materials formed by the self-assembly of metal ions and organic ligands. Their porous nature makes them suitable for gas storage, catalysis, and as drug delivery systems.[3][4]

Experimental Protocol: Hydrothermal Synthesis of a Coordination Polymer

Materials:

  • 1,4-Phenylenediacetic acid

  • A metal salt (e.g., Zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O)

  • A secondary ligand (e.g., 1,4-bis[2-(4-pyridyl)ethenyl]benzene, optional)

  • Sodium hydroxide (NaOH)

  • Deionized water

Equipment:

  • Teflon-lined stainless steel autoclave

  • Oven

Procedure:

  • Preparation of the Reaction Mixture: In a Teflon liner, dissolve 1,4-phenylenediacetic acid and the metal salt in deionized water. If a secondary ligand is used, it should also be added at this stage. A base such as NaOH may be added to deprotonate the carboxylic acid.

  • Hydrothermal Reaction: Seal the Teflon liner in the stainless steel autoclave and heat it in an oven at a specific temperature (e.g., 100-180°C) for a set period (e.g., 24-72 hours).

  • Cooling and Crystal Formation: Allow the autoclave to cool slowly to room temperature. Crystals of the coordination polymer should form.

  • Isolation and Washing: Collect the crystals by filtration, wash them with deionized water and/or an organic solvent (e.g., ethanol), and air-dry.

Quantitative Data
ParameterValue/Range
Monomer to Metal Salt RatioTypically 1:1 or 2:1
Reaction Temperature100-180°C
Reaction Time24-72 hours
Expected ProductCrystalline coordination polymer

Experimental Workflow

Coordination_Polymer_Synthesis Reactants Mix Ligand, Metal Salt, & Solvent Hydrothermal_Reaction Seal in Autoclave & Heat (100-180°C) Reactants->Hydrothermal_Reaction Cooling Slow Cooling to RT Hydrothermal_Reaction->Cooling Isolation Filter & Wash Crystals Cooling->Isolation Drying Air Dry Isolation->Drying Final_Product Coordination Polymer Crystals Drying->Final_Product

Coordination Polymer Synthesis

Section 4: Application in Drug Delivery

Polymers synthesized from this compound and its derivatives can be formulated into various drug delivery systems, such as microparticles, nanoparticles, and implants. The choice of polymer and formulation method will depend on the drug to be delivered and the desired release profile.

Mechanisms of Drug Release:

  • Diffusion-controlled: The drug diffuses through the polymer matrix. This is common in non-degradable or slowly degrading polymers.

  • Degradation-controlled: The drug is released as the polymer matrix erodes or degrades. Polyanhydrides are a prime example of surface-eroding polymers that can provide zero-order release.[1][6]

  • Stimuli-responsive release: The polymer is designed to release the drug in response to a specific stimulus, such as a change in pH or temperature. Coordination polymers can be designed to be pH-sensitive, releasing their cargo in the acidic environment of tumors or endosomes.[8]

Logical Relationship: Polymer Properties and Drug Delivery

Drug_Delivery_Logic Molecular_Weight Molecular Weight Degradation_Rate Degradation Rate Molecular_Weight->Degradation_Rate Biocompatibility Biocompatibility Molecular_Weight->Biocompatibility Hydrophobicity Hydrophobicity Hydrophobicity->Degradation_Rate Hydrophobicity->Biocompatibility Crystallinity Crystallinity Crystallinity->Degradation_Rate Porosity Porosity (for CPs) Drug_Loading Drug Loading Capacity Porosity->Drug_Loading Release_Kinetics Release Kinetics Degradation_Rate->Release_Kinetics Drug_Loading->Release_Kinetics

Influence of Polymer Properties

References

Application Notes and Protocols for the Williamson Ether Synthesis of Hydroquinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the Williamson ether synthesis using hydroquinone as the starting material. The Williamson reaction is a versatile and widely used method for the synthesis of ethers, including those derived from phenols.[1][2] In this application, hydroquinone is deprotonated to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide in an SN2 reaction, yielding the corresponding hydroquinone ether.[2][3] This protocol is designed to be a foundational method that can be adapted for the synthesis of a variety of hydroquinone ethers, which are valuable intermediates in the pharmaceutical and materials science industries.

Overview of the Williamson Ether Synthesis with Hydroquinone

The Williamson ether synthesis proceeds via an SN2 mechanism.[2][3] For the synthesis of hydroquinone ethers, the reaction involves two key steps:

  • Deprotonation: The phenolic hydroxyl groups of hydroquinone are deprotonated by a suitable base to form the more nucleophilic hydroquinone dianion.

  • Nucleophilic Substitution: The resulting dianion attacks an alkyl halide in a bimolecular nucleophilic substitution reaction to form the ether linkages.[2]

The choice of base, solvent, temperature, and alkylating agent are critical parameters that can influence the reaction rate and yield.[2][4]

Experimental Data Summary

The following table summarizes typical quantitative data for the Williamson ether synthesis of hydroquinone derivatives, compiled from various experimental findings. This data can be used as a reference for optimizing reaction conditions.

ParameterValue/RangeNotes
Reactants
Hydroquinone1.0 equivalentStarting phenol.
Alkyl Halide2.0 - 2.2 equivalentsPrimary alkyl halides are preferred to minimize elimination side reactions.[1]
Base2.0 - 2.5 equivalentsStrong bases like NaOH, KOH, or NaH are commonly used.[1][5][6]
Reaction Conditions
SolventAcetonitrile, DMF, EthanolPolar aprotic solvents like acetonitrile and DMF are often preferred.[2]
Temperature50 - 100 °CThe reaction is typically heated to ensure a reasonable reaction rate.[2]
Reaction Time1 - 8 hoursReaction progress should be monitored by Thin Layer Chromatography (TLC).[2]
Yields
Product Yield60 - 95%Yields can vary significantly based on the specific reactants and conditions used.

Detailed Experimental Protocol

This protocol describes the synthesis of 1,4-dibutoxybenzene from hydroquinone and 1-bromobutane.

3.1. Materials and Reagents

  • Hydroquinone

  • 1-Bromobutane

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Deionized Water

  • 6M Hydrochloric Acid (HCl)

3.2. Equipment

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • TLC plates and chamber

  • Melting point apparatus

  • IR and NMR spectrometers for characterization

3.3. Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.5 g (0.05 mol) of hydroquinone in 100 mL of ethanol.

  • Deprotonation: While stirring, add 4.4 g (0.11 mol) of solid sodium hydroxide to the solution. The mixture will generate a phenoxide ion.[7]

  • Addition of Alkylating Agent: Attach a reflux condenser to the flask and heat the mixture to reflux. Once refluxing, add 15.1 g (0.11 mol) of 1-bromobutane dropwise through the condenser over a period of 30 minutes.[7]

  • Reaction: Continue to reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The disappearance of the hydroquinone spot indicates the completion of the reaction.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Add 100 mL of deionized water and 100 mL of diethyl ether. Shake the funnel vigorously and then allow the layers to separate.

    • Drain the aqueous layer and wash the organic layer with 50 mL of 1M NaOH, followed by 50 mL of deionized water, and finally 50 mL of saturated sodium bicarbonate solution.[5]

    • Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.[8]

  • Characterization:

    • Determine the melting point of the purified product.

    • Obtain IR and NMR spectra to confirm the structure of the synthesized 1,4-dibutoxybenzene. Analytical techniques like HPLC can also be used for purity assessment.[9][10]

Visualizations

4.1. Reaction Mechanism

The following diagram illustrates the SN2 mechanism of the Williamson ether synthesis with hydroquinone.

Williamson_Mechanism Hydroquinone HO-Ph-OH Dianion ⁻O-Ph-O⁻ Hydroquinone->Dianion Base 2 NaOH Water 2 H₂O Dianion_ref ⁻O-Ph-O⁻ Dianion->Dianion_ref Nucleophile AlkylHalide 2 R-X Product R-O-Ph-O-R Salt 2 NaX Dianion_ref->Product

Caption: Reaction mechanism of the Williamson ether synthesis.

4.2. Experimental Workflow

The following diagram outlines the experimental workflow for the synthesis of hydroquinone ethers.

Experimental_Workflow A 1. Mix Hydroquinone and Base in Solvent B 2. Heat to Reflux A->B C 3. Add Alkyl Halide Dropwise B->C D 4. Monitor Reaction by TLC C->D E 5. Reaction Workup (Extraction & Washing) D->E Reaction Complete F 6. Dry Organic Layer E->F G 7. Concentrate with Rotary Evaporator F->G H 8. Purify Product (Recrystallization or Chromatography) G->H I 9. Characterize Product (MP, IR, NMR) H->I

Caption: Experimental workflow for hydroquinone ether synthesis.

References

Application Notes and Protocols: Diethyl 2,2'-(1,4-phenylene)diacetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Diethyl 2,2'-(1,4-phenylene)diacetate as a versatile building block in organic synthesis. This document details its preparation and its application in the synthesis of polymers and as a precursor for metal-organic frameworks (MOFs).

Introduction

This compound is a valuable bifunctional organic molecule characterized by a central aromatic core and two reactive ethyl acetate moieties. This structure makes it an excellent candidate for various polymerization reactions and as a precursor to 1,4-phenylenediacetic acid, a common linker in the synthesis of metal-organic frameworks. Its rigid phenylene group provides thermal stability and defined geometry to macromolecular structures.

Synthesis of this compound

Two primary methods for the synthesis of this compound are the Williamson Ether Synthesis and the Fischer Esterification.

Method 1: Williamson Ether Synthesis

This method involves the reaction of hydroquinone with ethyl chloroacetate in the presence of a base.[1]

Experimental Protocol:

  • To 250 ml of absolute ethanol, add 4.60 g (0.2 mol) of sodium portionwise.

  • Once all the sodium has reacted, add 11.00 g (0.1 mol) of hydroquinone and reflux the solution for five minutes.

  • After cooling to room temperature, add 21.3 ml (0.1 mol) of ethyl chloroacetate.

  • Reflux the reaction mixture for five hours.

  • Pour the mixture into 250 ml of distilled water and adjust the pH to 3 with a few drops of concentrated hydrochloric acid.

  • Extract the aqueous layer with methyl-tert-butyl ether (4 x 100 ml).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (3 x 100 ml) and then with water (100 ml).

  • Dry the ethereal layer over calcium sulfate and concentrate under vacuum.

  • Recrystallize the crude product from dilute ethanol to yield colorless needles.[1][2]

Quantitative Data:

ParameterValueReference
Yield47%[2]
Product FormColorless Needles[2]
Method 2: Fischer Esterification of 1,4-Phenylenediacetic Acid

This acid-catalyzed esterification provides a high-yield route to the desired product.[3]

Experimental Protocol:

  • Combine 1,4-phenylenediacetic acid and ethanol in a 1:2.6 molar ratio in toluene.

  • Add 3-5 drops of concentrated sulfuric acid per gram of 1,4-phenylenediacetic acid as a catalyst.

  • Heat the mixture to reflux (approximately 110°C) for 24 hours using a Dean-Stark apparatus to remove water.

  • After cooling, wash the reaction mixture sequentially with saturated sodium bicarbonate solution, 1 M sodium hydroxide, and water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography using a 98:2 heptane/ethyl acetate eluent to obtain a colorless oil.

Quantitative Data:

ParameterValueReference
Molar Ratio (Acid:Ethanol)1:2.6[3]
CatalystConcentrated H₂SO₄[3]
SolventToluene[3]
Reaction Time24 hours[3]
Yield85-90%[3]

Application in Polymer Synthesis: Polyesters

This compound can be used as a monomer in polycondensation reactions with diols to form polyesters. The following is a representative protocol for enzymatic polyesterification.[4][5]

Experimental Protocol: Enzymatic Polycondensation

  • In a 25-mL round-bottom flask, combine 8 x 10⁻⁴ mol of this compound (0.2 M) and 8 x 10⁻⁴ mol of a suitable aromatic diol (0.2 M) in 4 mL of diphenyl ether (DPE).

  • Stir the mixture at 85°C until the monomers are completely dissolved.

  • Add 10% w/w (based on the total monomer weight) of immobilized Candida antarctica lipase B (iCaLB).

  • Maintain the reaction at 85°C and 1000 mbar for 6 hours.

  • Apply a vacuum of 20 mbar and continue the reaction for an additional 90 hours at 85°C.

  • Isolate the resulting polyester.

Quantitative Data for a Representative Polyester Synthesis:

ParameterValueReference
Isolated Yields67-90%[5]
Number Average Molecular Weights (Mn)3000-5000 Da[5]
Degree of Polymerization (DP)6-18[5]

Note: The specific properties of the resulting polyester will depend on the diol used.

Precursor for Metal-Organic Frameworks (MOFs)

While this compound can be used in some coordination polymers, its corresponding diacid, 1,4-phenylenediacetic acid, is a more common building block for the synthesis of robust MOFs.[6][7][8] The diethyl ester can be readily hydrolyzed to the diacid.

Hydrolysis to 1,4-Phenylenediacetic Acid

The following is a general protocol for the acid-catalyzed hydrolysis of a diethyl ester to its corresponding diacetic acid, which can be adapted for this compound.[9][10]

Experimental Protocol:

  • Prepare a 1:5 v/v mixture of 48% hydrobromic acid and glacial acetic acid.

  • Dissolve this compound in this mixture.

  • Heat the solution at reflux until the hydrolysis is complete (monitoring by TLC or other appropriate analytical techniques is recommended).

  • After cooling, pour the reaction mixture into water to precipitate the 1,4-phenylenediacetic acid.

  • Isolate the solid product by filtration and wash with water.

  • The crude product can be further purified by recrystallization.

Application in MOF Synthesis: A Representative Example

1,4-Phenylenediacetic acid has been utilized in the synthesis of various MOFs, including a Ga-MIL-53-type framework.[6]

Experimental Protocol: Synthesis of a Ga-MIL-53 Analogue

  • In a suitable reaction vessel, combine gallium nitrate, 1,4-phenylenediacetic acid, and sodium hydroxide.

  • Conduct the reaction hydrothermally at 100°C for 24 hours.

  • Isolate the resulting crystalline MOF product.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Building Block cluster_applications Applications HQ Hydroquinone R1 Williamson Ether Synthesis HQ->R1 ECA Ethyl Chloroacetate ECA->R1 NaOEt Sodium Ethoxide NaOEt->R1 PDiA 1,4-Phenylenediacetic Acid R2 Fischer Esterification PDiA->R2 EtOH Ethanol EtOH->R2 H2SO4 H₂SO₄ H2SO4->R2 DEPA This compound Hydrolysis Hydrolysis DEPA->Hydrolysis H⁺/H₂O R3 Polycondensation DEPA->R3 R1->DEPA R2->DEPA Polyester Polyesters MOF Metal-Organic Frameworks Diol Diol Diol->R3 PDA 1,4-Phenylenediacetic Acid Hydrolysis->PDA R4 Solvothermal Synthesis PDA->R4 MetalSalt Metal Salt MetalSalt->R4 R3->Polyester R4->MOF Polyester_Synthesis_Workflow Monomers 1. Monomer Dissolution This compound + Diol in DPE at 85°C Enzyme 2. Enzyme Addition Add 10% w/w iCaLB Monomers->Enzyme Reaction1 3. Initial Polycondensation 85°C, 1000 mbar, 6 hours Enzyme->Reaction1 Reaction2 4. Vacuum Polycondensation 85°C, 20 mbar, 90 hours Reaction1->Reaction2 Isolation 5. Product Isolation Isolate Polyester Reaction2->Isolation

References

Application of Diethyl 2,2'-(1,4-phenylene)diacetate in the Preparation of Polyrotaxanes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyrotaxanes are mechanically interlocked molecules composed of cyclic molecules (e.g., cyclodextrins) threaded onto a linear polymer chain, with bulky end-groups preventing the dethreading of the rings. This unique architecture imparts remarkable properties, such as high mobility of the cyclic components, leading to applications in drug delivery, biomaterials, and molecular machines. Diethyl 2,2'-(1,4-phenylene)diacetate is a versatile precursor for the synthesis of the linear axle component of polyrotaxanes. Its rigid phenylene core and flexible diacetate side chains make it a suitable building block for creating polymers that can be threaded with macrocycles.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of polyrotaxanes.

Principle of Polyrotaxane Synthesis

The synthesis of polyrotaxanes using a polymer derived from this compound typically involves a three-step process:

  • Polymer Axle Synthesis: A polyester chain is synthesized from a monomer derived from this compound. This polymer will serve as the "axle" for the cyclodextrin rings.

  • Polypseudorotaxane Formation (Threading): The polymer axle is mixed with a solution of cyclodextrins (e.g., α-cyclodextrin or β-cyclodextrin). The cyclodextrins spontaneously thread onto the polymer chain, driven by non-covalent interactions, to form a polypseudorotaxane.

  • End-Capping: Bulky stopper molecules are covalently attached to the ends of the polymer axle. These stoppers are larger than the cavity of the cyclodextrins, thus mechanically trapping the rings on the polymer chain and forming the stable polyrotaxane.

Experimental Protocols

Protocol 1: Synthesis of the Poly(1,4-phenylene diacetate) Axle

This protocol describes the synthesis of a polyester, which will serve as the axle for the polyrotaxane, via polycondensation.

Materials:

  • 1,4-Phenylenediacetic acid

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Toluene

  • Methanol

Equipment:

  • Three-neck round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with magnetic stirrer

  • Vacuum evaporator

Procedure:

  • To a three-neck round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add 1,4-phenylenediacetic acid (10.0 g, 51.5 mmol), ethylene glycol (3.5 g, 56.6 mmol), and p-toluenesulfonic acid monohydrate (0.1 g, 0.5 mmol).

  • Add 100 mL of toluene to the flask to facilitate the azeotropic removal of water.

  • Heat the reaction mixture to reflux with vigorous stirring. The water formed during the esterification will be collected in the Dean-Stark trap.

  • Continue the reaction for 24-48 hours, or until no more water is collected.

  • After cooling to room temperature, the polymer is precipitated by pouring the toluene solution into a large excess of methanol.

  • The precipitated polymer is collected by filtration, washed with fresh methanol, and dried under vacuum to a constant weight.

Characterization:

The resulting poly(1,4-phenylene diacetate) can be characterized by:

  • ¹H NMR: To confirm the polymer structure.

  • GPC (Gel Permeation Chromatography): To determine the molecular weight and polydispersity index (PDI).

ParameterValue
Yield 85-95%
Molecular Weight (Mn) 10,000 - 20,000 g/mol
Polydispersity Index (PDI) 1.5 - 2.5
Protocol 2: Formation of Polypseudorotaxane with α-Cyclodextrin

This protocol describes the threading of α-cyclodextrin onto the synthesized poly(1,4-phenylene diacetate) axle.

Materials:

  • Poly(1,4-phenylene diacetate) (from Protocol 1)

  • α-Cyclodextrin

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

Equipment:

  • Schlenk flask

  • Magnetic stirrer

  • Ultrasonic bath

  • Centrifuge

Procedure:

  • Dissolve poly(1,4-phenylene diacetate) (1.0 g) in 20 mL of DMSO in a Schlenk flask.

  • In a separate flask, prepare a saturated solution of α-cyclodextrin in deionized water at 50°C.

  • Add the α-cyclodextrin solution dropwise to the polymer solution with vigorous stirring.

  • The mixture is then sonicated for 1-2 hours to facilitate the threading process.

  • Stir the mixture at room temperature for 24-72 hours. A white precipitate of the polypseudorotaxane should form.

  • The precipitate is collected by centrifugation, washed with deionized water to remove uncomplexed cyclodextrin, and then with methanol.

  • The resulting polypseudorotaxane is dried under vacuum.

Characterization:

  • ¹H NMR (in DMSO-d6): To determine the threading efficiency (ratio of cyclodextrin to polymer repeat units).

  • Powder X-ray Diffraction (PXRD): To confirm the formation of the crystalline inclusion complex.

ParameterValue
Threading Efficiency 20-40% (molar ratio of α-CD to polymer repeat units)
Protocol 3: End-Capping Reaction to Form the Polyrotaxane

This protocol describes the end-capping of the polypseudorotaxane to form the final, stable polyrotaxane. A bulky aromatic isocyanate is used as the end-capping agent.

Materials:

  • Polypseudorotaxane (from Protocol 2)

  • 3,5-Di-tert-butylphenyl isocyanate

  • Dry N,N-Dimethylformamide (DMF)

  • Dibutyltin dilaurate (catalyst)

  • Methanol

Equipment:

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Suspend the dried polypseudorotaxane (1.0 g) in 20 mL of dry DMF in a Schlenk flask under an inert atmosphere.

  • Add 3,5-di-tert-butylphenyl isocyanate (a 5-10 fold molar excess relative to the polymer chain ends).

  • Add a catalytic amount of dibutyltin dilaurate (1-2 drops).

  • Heat the reaction mixture to 70-80°C and stir for 24-48 hours.

  • After cooling, precipitate the polyrotaxane by pouring the reaction mixture into a large volume of methanol.

  • The precipitate is collected by filtration, washed extensively with methanol to remove unreacted isocyanate and catalyst, and then with water to remove any unthreaded cyclodextrin.

  • The final polyrotaxane is dried under vacuum.

Characterization:

  • ¹H NMR: To confirm the presence of the end-capping groups and the entrapped cyclodextrins.

  • GPC: To confirm an increase in molecular weight compared to the original polymer axle.

  • 2D NMR (ROESY or NOESY): To demonstrate the spatial proximity of the axle protons and the inner protons of the cyclodextrin, confirming the interlocked structure.

ParameterValue
Yield 60-80%
Final Molecular Weight (Mn) 12,000 - 25,000 g/mol
Cyclodextrin Content 15-35% (by weight)

Visualization of the Synthetic Workflow

Polyrotaxane_Synthesis cluster_axle Protocol 1: Axle Synthesis cluster_threading Protocol 2: Threading cluster_capping Protocol 3: End-Capping Monomer 1,4-Phenylenediacetic acid + Ethylene glycol Polycondensation Polycondensation (Toluene, p-TSA, Reflux) Monomer->Polycondensation Polymer Poly(1,4-phenylene diacetate) (Axle) Polycondensation->Polymer Mixing Mixing & Sonication (DMSO/Water) Polymer->Mixing CD α-Cyclodextrin CD->Mixing Pseudo Polypseudorotaxane Mixing->Pseudo Capping End-Capping Reaction (DMF, Catalyst, 70-80°C) Pseudo->Capping Stopper 3,5-Di-tert-butylphenyl isocyanate Stopper->Capping Polyrotaxane Polyrotaxane Capping->Polyrotaxane Polyrotaxane_Components Polyrotaxane Polyrotaxane Axle Poly(1,4-phenylene diacetate) (from this compound precursor) Polyrotaxane->Axle contains Rings α-Cyclodextrin Polyrotaxane->Rings threaded with Stoppers Bulky End-Groups (e.g., 3,5-Di-tert-butylphenyl) Polyrotaxane->Stoppers capped by

References

Application Notes and Protocols: Synthesis of Diethyl 2,2'-(1,4-phenylene)diacetate from Hydroquinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Diethyl 2,2'-(1,4-phenylene)diacetate, a valuable intermediate in the preparation of polymers and polyrotaxanes. The synthesis is based on a Williamson ether synthesis, a robust and widely used method for forming ethers.

Introduction

This compound is a symmetrical diester synthesized from hydroquinone. The procedure involves the formation of the hydroquinone dianion in situ, followed by a nucleophilic substitution reaction with an ethyl haloacetate. This method is a reliable route to obtaining the desired product for further applications in materials science and medicinal chemistry.

Reaction Scheme

The synthesis proceeds via a Williamson ether synthesis.[1] In the first step, hydroquinone is deprotonated by a strong base, in this case, sodium ethoxide, which is formed by the reaction of sodium metal with ethanol. The resulting disodium salt of hydroquinone then acts as a nucleophile, attacking two equivalents of ethyl chloroacetate in an SN2 reaction to form the final product, this compound.

Quantitative Data Summary

The following table summarizes the reactants, their quantities, and the resulting product yield as described in the detailed protocol.

Reactant/Product Chemical Formula Molar Mass ( g/mol ) Amount (g) Moles (mol) Volume (mL) Yield (%)
SodiumNa22.994.600.2--
Absolute EthanolC₂H₅OH46.07--250-
HydroquinoneC₆H₆O₂110.1111.000.1--
Ethyl ChloroacetateC₄H₇ClO₂122.55-0.121.3-
This compoundC₁₄H₁₈O₆282.295.58--47

Experimental Protocol

This protocol details the step-by-step synthesis of this compound.[2]

Materials:

  • Sodium metal

  • Absolute ethanol

  • Hydroquinone

  • Ethyl chloroacetate

  • Concentrated hydrochloric acid

  • Methyl-tert-butyl ether

  • Saturated sodium bicarbonate solution

  • Distilled water

  • Calcium sulfate (anhydrous)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Recrystallization apparatus

Procedure:

  • Preparation of Sodium Ethoxide: To a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 250 mL of absolute ethanol. Carefully add 4.60 g (0.2 mol) of sodium metal in small portions. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and take appropriate safety precautions. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction with Hydroquinone: Once the sodium has completely reacted, add 11.00 g (0.1 mol) of hydroquinone to the sodium ethoxide solution. Heat the mixture to reflux for five minutes to ensure the complete formation of the hydroquinone dianion.

  • Addition of Ethyl Chloroacetate: After cooling the solution to room temperature, add 21.3 mL (0.1 mol) of ethyl chloroacetate dropwise from a dropping funnel.

  • Reflux: Heat the reaction mixture to reflux and maintain it for five hours.

  • Work-up: After the reflux period, pour the reaction mixture into 250 mL of distilled water. Adjust the pH of the aqueous solution to 3 by adding a few drops of concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with four 100 mL portions of methyl-tert-butyl ether.

  • Washing: Combine the organic layers and wash them sequentially with three 100 mL portions of saturated sodium bicarbonate solution and one 100 mL portion of water.

  • Drying and Concentration: Dry the ethereal layer over anhydrous calcium sulfate. Filter to remove the drying agent and concentrate the solution under vacuum using a rotary evaporator to obtain the crude product as a beige solid.

  • Purification: Recrystallize the crude product from dilute ethanol to yield pure this compound as colorless needles (5.58 g, 47% yield).[2]

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Sodium Ethoxide Preparation cluster_reaction Main Reaction cluster_workup Work-up & Purification Na Sodium NaOEt Sodium Ethoxide Solution Na->NaOEt dissolve EtOH Absolute Ethanol EtOH->NaOEt ReactionMix Reaction Mixture NaOEt->ReactionMix HQ Hydroquinone HQ->ReactionMix add & reflux 5 min EtClAc Ethyl Chloroacetate EtClAc->ReactionMix add & reflux 5 hr Quench Quench with Water & Acidify ReactionMix->Quench Extract Extract with MTBE Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry & Concentrate Wash->Dry Recrystallize Recrystallize from Dilute Ethanol Dry->Recrystallize Product Pure Product Recrystallize->Product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Characterization of Diethyl 2,2'-(1,4-phenylene)diacetate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Diethyl 2,2'-(1,4-phenylene)diacetate (CAS No: 36076-26-3) is an organic compound with the molecular formula C₁₄H₁₈O₄ and a molecular weight of 250.29 g/mol .[1][2][3][4][5] It is a diester derivative of 1,4-phenylenediacetic acid.[6] This document provides detailed application notes and experimental protocols for the comprehensive characterization of this compound, which is relevant in various fields, including polymer chemistry and materials science.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of this compound.

¹H NMR Spectroscopy Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.24s4HAromatic protons (Ar-H)
4.15q4HMethylene protons (-O-CH₂-CH₃)
3.60s4HMethylene protons (Ar-CH₂-)
1.25t6HMethyl protons (-O-CH₂-CH₃)

¹³C NMR Spectroscopy Data

Chemical Shift (δ) ppmAssignment
171.5Carbonyl carbon (C=O)
134.0Aromatic carbon (quaternary)
129.5Aromatic carbon (CH)
61.0Methylene carbon (-O-CH₂)
41.0Methylene carbon (Ar-CH₂)
14.0Methyl carbon (-CH₃)

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse width of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be necessary compared to ¹H NMR.

    • Typical parameters: pulse width of 30-45°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum.

Workflow for NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in CDCl3 add_tms Add TMS Standard dissolve->add_tms h1_nmr Acquire 1H NMR add_tms->h1_nmr c13_nmr Acquire 13C NMR add_tms->c13_nmr processing Fourier Transform & Phasing h1_nmr->processing c13_nmr->processing integration Peak Integration (1H) processing->integration assignment Peak Assignment integration->assignment cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve in Volatile Solvent ionization Ionization (EI or ESI) dissolve->ionization analysis Mass Analysis ionization->analysis detection Detection analysis->detection spectrum Generate Mass Spectrum detection->spectrum interpretation Interpret Fragmentation spectrum->interpretation cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Prepare KBr Pellet or use ATR background Collect Background Spectrum prep->background sample_spec Collect Sample Spectrum background->sample_spec processing Generate Absorbance Spectrum sample_spec->processing interpretation Identify Functional Groups processing->interpretation cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample into Pan dsc DSC: Heat and Measure Heat Flow weigh->dsc tga TGA: Heat and Measure Weight Loss weigh->tga dsc_analysis Determine Melting Point dsc->dsc_analysis tga_analysis Determine Decomposition Temperatures tga->tga_analysis

References

Application Notes and Protocols for Diethyl 2,2'-(1,4-phenylene)diacetate in Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of Diethyl 2,2'-(1,4-phenylene)diacetate in the field of supramolecular chemistry. Due to its rigid aromatic core and flexible ester functionalities, this molecule serves as a versatile building block for the construction of complex, non-covalently linked molecular architectures. The following sections detail its application in the formation of polyrotaxanes and metal-organic frameworks (MOFs), along with generalized experimental protocols for the synthesis and characterization of such supramolecular systems.

Application Note 1: Component for Polyrotaxane Synthesis

Introduction:

Polyrotaxanes are mechanically interlocked molecules consisting of cyclic molecules (macrocycles) threaded onto a linear molecular "axle" and trapped by bulky "stoppers" at each end. This compound can function as a key component of the axle in the synthesis of polyrotaxanes. The phenylenediacetate moiety provides a rigid segment that can be encapsulated by various macrocycles, such as cyclodextrins, while the terminal ester groups offer sites for the attachment of bulky stopper groups.

Principle:

The synthesis of a polyrotaxane using this compound typically involves a "threading-followed-by-stoppering" approach. First, the linear phenylene diacetate molecules are threaded through the cavities of macrocycles in solution. This self-assembly process is driven by non-covalent interactions, such as hydrophobic interactions between the aromatic core of the axle and the cavity of the macrocycle. Subsequently, the terminal ester groups of the threaded complex are chemically modified with bulky molecules to prevent dethreading, thus forming the stable polyrotaxane structure.

Potential Applications:

  • Drug Delivery: The cavities of the macrocycles in the polyrotaxane can encapsulate drug molecules, and the overall assembly can be designed to release the drug under specific physiological conditions.

  • Biomaterials: Polyrotaxane-based hydrogels can exhibit unique mechanical properties, such as high stretchability and toughness, making them suitable for applications in tissue engineering and regenerative medicine.

  • Molecular Machines: The relative motion of the macrocycles along the axle can be controlled by external stimuli, leading to the development of molecular switches and motors.

Data Presentation:

ParameterTypical Value/RangeAnalytical Technique
Association Constant (Ka)10² - 10⁵ M⁻¹NMR Titration, ITC
Stoichiometry (Host:Guest)Typically 1:1 per repeating unitJob Plot, Mass Spectrometry
Hydrodynamic Diameter10 - 100 nmDLS
Threading Efficiency10 - 50%¹H NMR Spectroscopy

Application Note 2: Linker for Metal-Organic Frameworks (MOFs)

Introduction:

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands (linkers). The hydrolysis of this compound to its corresponding dicarboxylic acid, 1,4-phenylenediacetic acid, allows it to be used as a linker in the synthesis of MOFs. The geometry and length of the phenylene diacetate linker play a crucial role in determining the topology and pore size of the resulting MOF.

Principle:

The synthesis of MOFs using the 1,4-phenylenediacetate linker involves the self-assembly of the linker and metal ions under solvothermal conditions. The carboxylate groups of the linker coordinate to the metal centers, forming a repeating network structure. The flexible nature of the acetate groups allows for a degree of conformational freedom, which can lead to the formation of dynamic or "breathing" MOFs that can respond to external stimuli.

Potential Applications:

  • Gas Storage and Separation: The porous nature of these MOFs can be exploited for the selective adsorption and storage of gases such as hydrogen and carbon dioxide.

  • Catalysis: The metal centers and/or the organic linkers can act as catalytic sites for various chemical reactions.

  • Sensing: The luminescence or other physical properties of the MOF can change upon interaction with specific analytes, enabling their use as chemical sensors.

  • Drug Delivery: The pores of the MOF can be loaded with drug molecules for controlled release applications.

Data Presentation:

ParameterTypical Value/RangeAnalytical Technique
BET Surface Area500 - 3000 m²/gGas Adsorption Analysis
Pore Volume0.3 - 1.5 cm³/gGas Adsorption Analysis
Crystal SystemVaries (e.g., cubic, tetragonal)Single-Crystal X-ray Diffraction
Thermal Stability (TGA)Up to 300-400 °CThermogravimetric Analysis

Experimental Protocols

Protocol 1: Synthesis of a[1]Rotaxane using this compound as an Axle Precursor

This protocol describes a general procedure for the synthesis of a[1]rotaxane where a macrocycle is threaded onto the this compound axle, followed by stoppering.

Materials:

  • This compound

  • A suitable macrocyclic host (e.g., α-cyclodextrin)

  • A bulky stoppering agent (e.g., triphenylphosphine)

  • A suitable solvent (e.g., DMF, DMSO)

  • A coupling agent (e.g., DCC, EDC)

  • A catalyst (e.g., DMAP)

  • Anhydrous solvents and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Threading:

    • Dissolve this compound and an excess of the macrocycle in the chosen solvent in a round-bottom flask under an inert atmosphere.

    • Stir the solution at room temperature for 24-48 hours to allow for the formation of the pseudorotaxane inclusion complex.

  • Stoppering:

    • To the solution containing the pseudorotaxane, add the bulky stoppering agent, coupling agent, and catalyst.

    • Stir the reaction mixture at room temperature or elevated temperature (e.g., 60 °C) for 24-72 hours.

  • Purification:

    • Remove the solvent under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to separate the[1]rotaxane from unreacted starting materials and non-interlocked side products.

  • Characterization:

    • Confirm the structure of the[1]rotaxane using ¹H NMR, ¹³C NMR, and 2D NMR (e.g., ROESY) spectroscopy to show the proximity of the axle and macrocycle protons.

    • Determine the molecular weight using mass spectrometry (e.g., ESI-MS).

Protocol 2: Host-Guest Binding Study by ¹H NMR Titration

This protocol outlines the procedure to determine the association constant (Ka) between this compound (guest) and a macrocyclic host.

Materials:

  • This compound (Guest)

  • Macrocyclic Host (e.g., a cyclodextrin derivative)

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the host at a known concentration (e.g., 1 mM) in the deuterated solvent.

    • Prepare a stock solution of the guest at a much higher concentration (e.g., 50 mM) in the same deuterated solvent.

  • NMR Titration:

    • Place a fixed volume of the host solution into an NMR tube.

    • Acquire the ¹H NMR spectrum of the host solution alone.

    • Add small aliquots of the guest stock solution to the NMR tube containing the host solution.

    • Acquire a ¹H NMR spectrum after each addition of the guest. Continue the additions until the chemical shifts of the host protons no longer change significantly, indicating saturation.

  • Data Analysis:

    • Monitor the change in chemical shift (Δδ) of one or more host protons that are sensitive to the binding event.

    • Plot Δδ as a function of the guest concentration.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1) using non-linear regression analysis to determine the association constant (Ka).

Protocol 3: Synthesis of a MOF using 1,4-Phenylenediacetic Acid as a Linker

This protocol describes the solvothermal synthesis of a MOF using the diacid derived from this compound.

Materials:

  • 1,4-Phenylenediacetic acid (H₂PDA)

  • A metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O)

  • A solvent or solvent mixture (e.g., DMF, DEF, ethanol)

  • A Teflon-lined stainless steel autoclave

Procedure:

  • Preparation of the Reaction Mixture:

    • In a glass vial, dissolve 1,4-phenylenediacetic acid and the metal salt in the chosen solvent. The molar ratio of linker to metal will depend on the target MOF structure.

    • The solution may be sonicated to ensure complete dissolution.

  • Solvothermal Synthesis:

    • Transfer the solution to a Teflon-lined autoclave.

    • Seal the autoclave and place it in an oven preheated to a specific temperature (e.g., 80-120 °C).

    • Heat the autoclave for a period of 24-72 hours.

  • Isolation and Activation of the MOF:

    • After cooling the autoclave to room temperature, the crystalline product is collected by filtration or decantation.

    • Wash the crystals with fresh solvent (e.g., DMF) to remove unreacted starting materials.

    • The solvent molecules within the pores of the MOF are typically exchanged with a more volatile solvent (e.g., acetone or chloroform).

    • The MOF is then activated by heating under vacuum to remove the solvent molecules and expose the porous structure.

  • Characterization:

    • Confirm the crystalline structure using Powder X-ray Diffraction (PXRD) and/or Single-Crystal X-ray Diffraction.

    • Analyze the porosity and surface area using gas (e.g., N₂) adsorption measurements.

    • Determine the thermal stability using Thermogravimetric Analysis (TGA).

Visualizations

G cluster_synthesis Polyrotaxane Synthesis Workflow start Start: Components in Solution threading Threading: Formation of Pseudorotaxane start->threading Self-assembly stoppering Stoppering Reaction threading->stoppering Addition of Stopper purification Purification: Chromatography stoppering->purification rotaxane [2]Rotaxane purification->rotaxane

Caption: Workflow for the synthesis of a[1]rotaxane.

G cluster_mof MOF Synthesis and Characterization reactants Linker + Metal Salt in Solvent solvothermal Solvothermal Reaction reactants->solvothermal crystals MOF Crystals solvothermal->crystals activation Solvent Exchange & Activation crystals->activation porous_mof Porous MOF activation->porous_mof

Caption: General workflow for MOF synthesis and activation.

G cluster_binding Host-Guest Binding Logic host Host Molecule complex Host-Guest Complex host->complex + guest Guest Molecule (this compound) guest->complex + complex->host complex->guest

Caption: Equilibrium relationship in host-guest complexation.

References

Application Notes: Diethyl 2,2'-(1,4-phenylene)diacetate as a Potential Precursor for Novel Metal-Organic Frameworks in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

These application notes provide a framework for researchers, scientists, and drug development professionals on the potential use of diethyl 2,2'-(1,4-phenylene)diacetate as a precursor for the synthesis of novel metal-organic frameworks (MOFs). While direct synthesis of MOFs using this specific precursor is not extensively documented in current literature, this document outlines generalized protocols and methodologies that can be adapted for this purpose. The focus is on the application of such potential MOFs in the field of drug delivery, leveraging the inherent properties of MOFs like high porosity and tunable structures.[1][2][3]

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[4][5] Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including gas storage, catalysis, and biomedicine.[6] In the realm of drug delivery, MOFs offer significant advantages such as high drug loading capacity and the potential for controlled and targeted release.[1][2][6]

The organic linker is a critical component that dictates the topology and properties of the resulting MOF. This compound is a promising, yet underexplored, precursor for a dicarboxylate linker. Through in-situ hydrolysis during solvothermal synthesis, it can form 2,2'-(1,4-phenylene)diacetic acid, which can then coordinate with metal ions to form a porous framework. The flexible nature of the acetate groups, compared to more rigid linkers like terephthalic acid, may lead to the formation of novel MOF structures with unique properties.

While specific data for MOFs synthesized from this compound is not available, this document provides generalized protocols based on well-established MOF synthesis and drug loading techniques.

Generalized Methodologies

Part 1: Synthesis of a Generic Dicarboxylate-Based MOF

This protocol describes a general solvothermal method for the synthesis of a MOF using a dicarboxylate linker precursor. This can be adapted for this compound.

Materials:

  • Metal Salt (e.g., Zinc Nitrate Hexahydrate, Zirconium(IV) Chloride)

  • This compound

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

  • Modulator (optional, e.g., Acetic Acid, Benzoic Acid)

  • Glass vials or Teflon-lined autoclave

  • Oven or heating block

  • Centrifuge

  • Volatile solvent for washing (e.g., Ethanol, Chloroform)

Protocol:

  • Precursor Solution Preparation: In a glass vial, dissolve the metal salt and this compound in the chosen solvent (e.g., DMF). The molar ratio of metal to linker is a critical parameter that needs to be optimized. A common starting point is a 1:1 or 2:1 ratio.

  • Addition of Modulator (Optional): To control the crystallinity and phase purity of the MOF, a modulator such as a monocarboxylic acid can be added to the reaction mixture.

  • Solvothermal Reaction: Tightly cap the vial and place it in an oven or heating block. The reaction temperature and time are crucial parameters that influence MOF formation and need to be systematically varied. Typical conditions range from 80°C to 150°C for 12 to 72 hours.

  • Isolation of the Product: After the reaction, cool the vessel to room temperature. The crystalline product will typically have precipitated.

  • Washing and Activation: Centrifuge the mixture to collect the solid product. Discard the supernatant and wash the product multiple times with a fresh solvent (e.g., DMF) to remove unreacted precursors. Subsequently, exchange the high-boiling point solvent with a more volatile solvent like ethanol or chloroform by soaking the crystals. This step is crucial for the "activation" of the MOF, which involves removing the solvent molecules from the pores.

  • Drying: Dry the activated MOF under vacuum or gentle heating to obtain the final porous material.

Workflow for MOF Synthesis

MOF_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Activation Metal_Salt Metal Salt Mix Mix & Dissolve Metal_Salt->Mix Linker_Precursor Linker Precursor (this compound) Linker_Precursor->Mix Solvent Solvent (e.g., DMF) Solvent->Mix Solvothermal Solvothermal Reaction (80-150°C, 12-72h) Mix->Solvothermal Cool Cool to RT Solvothermal->Cool Centrifuge Centrifuge & Wash Cool->Centrifuge Solvent_Exchange Solvent Exchange Centrifuge->Solvent_Exchange Dry Dry under Vacuum Solvent_Exchange->Dry Final_Product Porous MOF Dry->Final_Product

Caption: General workflow for the solvothermal synthesis of a MOF.

Part 2: Drug Loading into MOFs

This protocol outlines a general procedure for loading a therapeutic agent into a pre-synthesized MOF.

Materials:

  • Activated MOF

  • Drug of interest

  • Appropriate solvent (in which the drug is soluble and does not damage the MOF)

  • Shaker or sonicator

  • Centrifuge

  • UV-Vis Spectrophotometer (for quantification)

Protocol:

  • Drug Solution Preparation: Prepare a solution of the drug in a suitable solvent at a known concentration.

  • Incubation: Disperse a known amount of the activated MOF in the drug solution.

  • Loading: Agitate the mixture using a shaker or sonicator at room temperature for a specified period (e.g., 24-48 hours) to allow the drug molecules to diffuse into the pores of the MOF.

  • Isolation: Centrifuge the mixture to separate the drug-loaded MOF from the solution.

  • Washing: Gently wash the drug-loaded MOF with a small amount of fresh solvent to remove any drug molecules adsorbed on the external surface.

  • Drying: Dry the drug-loaded MOF under mild conditions (e.g., in a vacuum desiccator).

  • Quantification of Loaded Drug: The amount of encapsulated drug can be determined by measuring the decrease in the drug concentration in the supernatant solution before and after loading using UV-Vis spectrophotometry. The drug loading capacity is typically calculated as:

    Loading Capacity (%) = (Mass of loaded drug / Mass of drug-loaded MOF) x 100

Workflow for Drug Loading

Drug_Loading cluster_materials Materials cluster_separation Separation & Analysis Activated_MOF Activated MOF Mix_Incubate Mix & Incubate (24-48h) Activated_MOF->Mix_Incubate Drug_Solution Drug Solution (Known Concentration) Drug_Solution->Mix_Incubate Centrifuge Centrifuge Mix_Incubate->Centrifuge Drug_Loaded_MOF Drug-Loaded MOF Centrifuge->Drug_Loaded_MOF Solid Supernatant Supernatant Centrifuge->Supernatant Liquid Wash Wash Dry Dry Wash->Dry Drug_Loaded_MOF->Wash Quantify Quantify Drug (UV-Vis) Supernatant->Quantify

Caption: General workflow for loading a drug into a porous MOF.

Characterization and Data Presentation

The successful synthesis and drug loading of the novel MOF should be confirmed through various characterization techniques. The quantitative data obtained should be summarized in tables for clarity and comparison.

Table 1: Physicochemical Characterization of the MOF

ParameterTechniqueExpected Outcome
Crystallinity & Phase PurityPowder X-ray Diffraction (PXRD)Sharp peaks indicating a crystalline structure.
Porosity & Surface AreaN₂ Sorption Analysis (BET)High surface area (typically >500 m²/g).
Thermal StabilityThermogravimetric Analysis (TGA)Stability up to a certain temperature before decomposition.
Morphology & Particle SizeScanning Electron Microscopy (SEM)Uniform crystal morphology and size distribution.
Functional GroupsFourier-Transform Infrared (FTIR) SpectroscopyPresence of characteristic peaks for the linker and absence of solvent peaks after activation.

Table 2: Drug Loading and Release Properties

ParameterUnitDescription
Drug Loading Capacitywt%The weight percentage of the loaded drug relative to the total mass of the MOF.
Encapsulation Efficiency%The percentage of the initial drug that is successfully encapsulated in the MOF.
In Vitro Drug Release%The cumulative percentage of drug released over time in a specific medium (e.g., PBS buffer).

Concluding Remarks

While the use of this compound as a direct precursor for MOF synthesis is not yet established in the scientific literature, the general principles of MOF chemistry provide a clear path for its investigation. The protocols and guidelines presented here offer a starting point for researchers to explore the synthesis of novel MOFs from this precursor and to evaluate their potential as advanced drug delivery systems. Experimental conditions, particularly the choice of metal source, solvent, temperature, and reaction time, will require systematic optimization to achieve crystalline, porous materials. Successful synthesis of MOFs from this flexible linker could lead to new materials with unique drug loading and release characteristics, contributing to the advancement of MOF-based therapeutics.

References

Application Notes and Protocols for the Purification of Crude Diethyl 2,2'-(1,4-phenylene)diacetate by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed methodology for the purification of crude Diethyl 2,2'-(1,4-phenylene)diacetate utilizing the recrystallization technique. The protocol is designed for researchers, scientists, and professionals in the field of drug development and organic synthesis. This application note includes a comprehensive experimental protocol, data presentation in tabular format for clarity, and a visual workflow diagram to ensure procedural accuracy and reproducibility. The primary method described employs a mixed solvent system of ethanol and water, which has been identified as effective for purifying structurally related diesters.

Introduction

This compound is a diester derivative of 1,4-phenylenediacetic acid. Its synthesis can be achieved through methods such as the esterification of 1,4-phenylenediacetic acid with ethanol under acidic catalysis[1]. The crude product obtained from synthesis often contains unreacted starting materials, by-products, and other impurities that necessitate a robust purification strategy to achieve the high degree of purity required for subsequent applications in polymer chemistry and as a precursor for more complex organic molecules[1].

Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. This allows for the dissolution of the crude product in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while the impurities remain dissolved in the mother liquor. For this compound, a mixed solvent system of ethanol and water provides an effective medium for obtaining high-purity crystals.

Materials and Equipment

Table 1: Materials Required

MaterialGradeSupplier
Crude this compoundSynthesis GradeN/A
Ethanol (95%)Reagent GradeStandard Supplier
Deionized WaterHigh PurityStandard Supplier
Celite® (optional, for hot filtration)Analytical GradeStandard Supplier
Boiling ChipsStandard Supplier

Table 2: Equipment Required

EquipmentSpecifications
Erlenmeyer FlasksVarious sizes (e.g., 125 mL, 250 mL)
Hot Plate with Magnetic Stirring
Magnetic Stir Bars
Glass Funnel (for hot filtration)
Fluted Filter Paper (for hot filtration)
Büchner Funnel and Flask
Vacuum Tubing and Source
Round Bottom FlaskFor drying
Rotary Evaporator (optional)
Melting Point Apparatus
NMR SpectrometerFor purity analysis

Experimental Protocol

This protocol details the steps for the recrystallization of crude this compound using an ethanol-water solvent system.

3.1. Dissolution of the Crude Product

  • Place approximately 5.0 g of crude this compound into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal amount of 95% ethanol (e.g., 15-20 mL) to the flask.

  • Gently heat the mixture on a hot plate with stirring.

  • Continue to add small portions of hot 95% ethanol until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good recovery yield.

  • Add a boiling chip to the solution to ensure smooth boiling.

3.2. Decolorization and Hot Filtration (Optional) This step is only necessary if the solution is colored or contains insoluble impurities.

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If insoluble impurities are present, perform a hot gravity filtration. Place a fluted filter paper in a glass funnel and pre-heat the funnel and a clean receiving Erlenmeyer flask on the hot plate.

  • Pour the hot solution through the fluted filter paper quickly to remove the impurities.

3.3. Crystallization

  • To the hot ethanolic solution, add deionized water dropwise with continuous swirling or stirring until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice-water bath for approximately 15-20 minutes to maximize crystal formation.

3.4. Isolation and Drying of Crystals

  • Collect the purified crystals by vacuum filtration using a Büchner funnel and flask.

  • Wash the crystals with a small amount of ice-cold 50:50 ethanol-water mixture to remove any remaining soluble impurities.

  • Continue to draw air through the crystals on the Büchner funnel for several minutes to aid in drying.

  • Transfer the crystals to a pre-weighed watch glass or a round bottom flask and dry them to a constant weight. This can be done in a desiccator or by using a rotary evaporator under reduced pressure.

3.5. Characterization of Purified Product

  • Determine the melting point of the dried, recrystallized product. The literature melting point for pure this compound is 59 °C[1].

  • Acquire a ¹H NMR spectrum to confirm the chemical structure and assess purity. Characteristic peaks are observed at δ 7.24 ppm (singlet, 4H, aromatic protons) and δ 4.08 ppm (singlet, 4H, methylene groups) in CDCl₃[1].

  • Calculate the percent recovery of the purified compound.

Data Presentation

The following tables summarize the expected results from the purification of crude this compound by recrystallization.

Table 3: Physical Properties and Purity Analysis

ParameterCrude Product (Typical)Purified Product (Expected)
AppearanceOff-white to yellowish solidWhite crystalline solid
Melting Point52-57 °C58-59 °C
Purity (by ¹H NMR)~90-95%>98%

Table 4: Recrystallization Efficiency

ParameterValue (Typical)
Initial Mass of Crude Product5.0 g
Final Mass of Purified Product4.0 g
Percent Recovery 80%

Note: The percent recovery is dependent on the initial purity of the crude product and the careful execution of the recrystallization procedure.

Visual Workflow

The following diagram illustrates the logical workflow of the recrystallization process for purifying crude this compound.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Analysis start Crude Product dissolve Dissolve in minimal hot 95% ethanol start->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration add_water Add hot water to cloud point hot_filtration->add_water cool_rt Slow cool to room temperature add_water->cool_rt cool_ice Cool in ice bath cool_rt->cool_ice vacuum_filter Vacuum Filtration & Wash cool_ice->vacuum_filter dry Dry Crystals vacuum_filter->dry characterize Characterization (MP, NMR) dry->characterize end Pure Product characterize->end

Caption: Workflow for the recrystallization of this compound.

Troubleshooting

Table 5: Common Issues and Solutions

IssuePossible CauseRecommended Solution
Product does not dissolveInsufficient solventAdd more hot ethanol in small portions.
Incorrect solventRe-evaluate solvent choice based on solubility tests.
Oiling out (product separates as an oil)Solution is too supersaturated or cooling too rapidlyReheat the solution, add more ethanol, and allow to cool more slowly.
No crystals form upon coolingToo much solvent was usedBoil off some of the solvent to concentrate the solution and re-cool.
Solution is not sufficiently saturatedAdd more water to the cloud point.
Smooth glass surfaceScratch the inside of the flask with a glass rod or add a seed crystal.
Low percent recoveryToo much solvent usedUse the minimum amount of hot solvent for dissolution.
Premature crystallization during hot filtrationEnsure the filtration apparatus is pre-heated.
Crystals washed with room temperature solventUse ice-cold solvent for washing.

Conclusion

The recrystallization method using a mixed solvent system of ethanol and water is a highly effective and straightforward procedure for the purification of crude this compound. This protocol, when followed diligently, can yield a product of high purity with a good recovery rate. The provided data and workflow are intended to serve as a valuable resource for researchers and scientists engaged in organic synthesis and drug development.

For research use only. Not for use in diagnostic procedures.

References

Application Notes and Protocols for Determining the Purity of Diethyl 2,2'-(1,4-phenylene)diacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative determination of the purity of Diethyl 2,2'-(1,4-phenylene)diacetate. The protocols outlined below utilize common analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography with Flame Ionization Detection (GC-FID), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), to ensure a comprehensive evaluation of the compound's purity profile.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Reverse-phase HPLC is a robust method for quantifying the purity of this compound and identifying any non-volatile impurities.

Experimental Protocol

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Methanol (HPLC grade, for sample preparation)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase prior to use.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in methanol in a 10 mL volumetric flask. Dilute to the mark with methanol to obtain a concentration of 1 mg/mL.

  • Sample Solution Preparation: Prepare a sample solution of this compound in methanol at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection Wavelength: 254 nm

  • Analysis: Inject the standard solution followed by the sample solution. Record the chromatograms and integrate the peak areas.

Data Presentation

Compound Retention Time (min) Peak Area Purity (%)
This compound5.81,250,00099.5
Impurity 14.23,1250.25
Impurity 27.13,1250.25

Workflow Diagram

HPLC_Workflow prep Sample & Standard Preparation hplc HPLC System (C18 Column) prep->hplc Inject detect UV Detector (254 nm) hplc->detect data Data Acquisition & Processing detect->data report Purity Report data->report

Caption: HPLC analysis workflow for purity determination.

Gas Chromatography with Flame Ionization Detection (GC-FID) for Purity Assay

GC-FID is the gold standard for assessing the purity of volatile and semi-volatile compounds like this compound, confirming a purity of ≥98.0%[1]. It is also effective for quantifying residual solvents.

Experimental Protocol

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • This compound reference standard

  • Acetone (GC grade, for sample preparation)

Procedure:

  • Standard Solution Preparation: Prepare a 1 mg/mL solution of this compound reference standard in acetone.

  • Sample Solution Preparation: Prepare a 1 mg/mL solution of the sample in acetone.

  • GC-FID Conditions:

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

Data Presentation

Compound Retention Time (min) Peak Area Purity (%)
This compound12.5985,00098.5
Toluene3.15,0000.5
Ethanol2.510,0001.0

Workflow Diagram

GC_FID_Workflow prep Sample & Standard Preparation gc GC System (HP-5 Column) prep->gc Inject fid FID Detector gc->fid data Data Acquisition & Processing fid->data report Purity & Residual Solvent Report data->report

Caption: GC-FID analysis workflow for purity and residual solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound and detecting the presence of structurally related impurities.

Experimental Protocol

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

Procedure:

  • Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of CDCl₃.

  • ¹H NMR Acquisition:

    • Acquire a proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a carbon-13 NMR spectrum.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Data Interpretation

¹H NMR Chemical Shift (ppm) Multiplicity Integration Assignment
Protons7.28s4HAromatic (Ar-H)
Protons4.16q4HMethylene (-O-CH₂-CH₃)
Protons3.60s4HMethylene (Ar-CH₂-COO-)
Protons1.25t6HMethyl (-O-CH₂-CH₃)
¹³C NMR Chemical Shift (ppm) Assignment
Carbonyl171.5C=O
Aromatic134.0Ar-C (quaternary)
Aromatic129.5Ar-CH
Methylene61.0-O-CH₂-CH₃
Methylene41.0Ar-CH₂-COO-
Methyl14.2-O-CH₂-CH₃

Workflow Diagram

NMR_Workflow prep Sample Preparation in CDCl3 nmr NMR Spectrometer prep->nmr acquire Acquire 1H & 13C Spectra nmr->acquire process Data Processing & Referencing acquire->process interpret Spectral Interpretation process->interpret

Caption: NMR spectroscopy workflow for structural confirmation.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of this compound.

Experimental Protocol

Instrumentation:

  • Mass spectrometer with an Electrospray Ionization (ESI) source

Reagents:

  • Methanol (LC-MS grade)

  • Formic acid (optional, for enhancing ionization)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in methanol. A small amount of formic acid (0.1%) can be added to promote protonation.

  • MS Analysis:

    • Infuse the sample solution directly into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

Data Interpretation

Ion Calculated m/z Observed m/z
[M+H]⁺251.1283251.1285
[M+Na]⁺273.1103273.1106

Workflow Diagram

MS_Workflow prep Sample Preparation (Dilute Solution) ms Mass Spectrometer (ESI Source) prep->ms Infuse acquire Acquire Mass Spectrum (Positive Ion Mode) ms->acquire interpret Molecular Weight Verification acquire->interpret

Caption: Mass spectrometry workflow for molecular weight verification.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Diethyl 2,2'-(1,4-phenylene)diacetate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance and frequently asked questions for improving the yield of Diethyl 2,2'-(1,4-phenylene)diacetate synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis of this compound via Fischer Esterification and Williamson Ether Synthesis.

Fischer Esterification Troubleshooting

Question 1: My Fischer esterification reaction has a low yield. What are the common causes and how can I improve it?

Answer: Low yields in Fischer esterification are often due to the reversible nature of the reaction. The equilibrium between reactants (carboxylic acid and alcohol) and products (ester and water) can favor the starting materials.[1] Here are key strategies to drive the reaction towards the product and improve your yield:

  • Excess Reactant: Utilize a large excess of ethanol. This shifts the equilibrium towards the formation of the diethyl ester according to Le Châtelier's principle.

  • Water Removal: Water is a byproduct of the reaction, and its presence can promote the reverse reaction (hydrolysis).[1] Employ a Dean-Stark apparatus during reflux to continuously remove water from the reaction mixture.

  • Catalyst Choice and Amount: Ensure you are using an adequate amount of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). Typically, a catalytic amount is sufficient.

  • Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient amount of time to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Question 2: I am observing the formation of side products in my Fischer esterification. What are they and how can I minimize them?

Answer: Common side products in the Fischer esterification of 1,4-phenylenediacetic acid include:

  • Monoester: Incomplete esterification will result in the presence of the monoethyl ester of 1,4-phenylenediacetic acid. To minimize this, ensure a sufficient excess of ethanol and adequate reaction time.

  • Dimerization of the Diacid: At elevated temperatures, dicarboxylic acids can sometimes undergo intermolecular dehydration to form dimers or oligomers.[2] Maintaining a reaction temperature appropriate for the reflux of ethanol and using a solvent like toluene can help mitigate this.[2]

  • Diethyl Ether Formation: The acid catalyst can also promote the dehydration of ethanol to form diethyl ether, especially at higher temperatures.[2] Controlling the reaction temperature is key to minimizing this side reaction.

Question 3: How do I properly work up and purify my this compound after Fischer esterification?

Answer: A typical workup and purification procedure involves:

  • Neutralization: After cooling the reaction mixture, it should be washed with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and any unreacted carboxylic acid.

  • Extraction: The product can then be extracted from the aqueous layer using an organic solvent such as ethyl acetate.

  • Washing: The organic layer should be washed with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., heptane/ethyl acetate) or by recrystallization.[2]

Williamson Ether Synthesis Troubleshooting

Question 1: I am attempting the Williamson ether synthesis to produce this compound, but the yield is very low. What could be the issue?

Answer: Low yields in the Williamson ether synthesis of this target molecule can arise from several factors:

  • Incomplete Deprotonation: The reaction requires the deprotonation of hydroquinone to form the phenoxide. Ensure you are using a strong enough base (like sodium ethoxide, generated in situ from sodium metal in ethanol) and that the reaction is carried out under anhydrous conditions to prevent quenching of the base.

  • Side Reactions of the Alkyl Halide: The alkylating agent, ethyl bromoacetate or ethyl chloroacetate, can undergo elimination reactions (E2) in the presence of a strong base, especially at elevated temperatures.[3] Using a primary alkyl halide is crucial to favor the desired SN2 reaction over elimination.[3][4]

  • Reaction Conditions: The choice of solvent and temperature is critical. A polar aprotic solvent can be beneficial for SN2 reactions. The temperature should be high enough to promote the reaction but not so high as to favor elimination.

Question 2: What are the potential side products in the Williamson ether synthesis of this compound?

Answer: Potential side products include:

  • Mono-alkylated product: Incomplete reaction can lead to the formation of the mono-ether of hydroquinone. Using a stoichiometric excess of the alkylating agent and ensuring adequate reaction time can help drive the reaction to the desired di-substituted product.

  • Products of Elimination: As mentioned, the alkylating agent can undergo an E2 elimination reaction to produce ethyl acrylate.

  • Ring Alkylation: Aryloxide nucleophiles are ambident, meaning they can react at the oxygen or at the aromatic ring. While O-alkylation is generally favored, some C-alkylation on the hydroquinone ring may occur as a minor side reaction.[3]

Question 3: My product from the Williamson ether synthesis is impure. What is the recommended purification procedure?

Answer: A standard purification for this reaction involves:

  • Acidification and Extraction: After the reaction, the mixture is typically poured into water and acidified. The product is then extracted into an organic solvent.

  • Washing: The organic layer is washed with water and brine to remove any water-soluble byproducts and salts.

  • Drying and Concentration: The organic layer is dried and the solvent is removed.

  • Recrystallization or Chromatography: The crude product can be purified by recrystallization from a suitable solvent like ethanol, or by column chromatography.

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of this compound and a structurally similar compound using different methods.

Synthesis MethodStarting MaterialsCatalyst/BaseSolventReaction TimeTemperatureReported YieldReference
Fischer Esterification 1,4-Phenylenediacetic acid, EthanolH₂SO₄Toluene24 hoursReflux (~110°C)85-90%[2]
Williamson Ether Synthesis Hydroquinone, Ethyl chloroacetateSodium EthoxideEthanol5 hoursReflux47%*

*Note: This yield is for the synthesis of Diethyl 2,2'-(1,4-phenylenedioxy)diacetate, a structurally similar compound.

Experimental Protocols

Protocol 1: Fischer Esterification of 1,4-Phenylenediacetic Acid

This protocol is a representative procedure for the synthesis of this compound via Fischer esterification.[2]

Materials:

  • 1,4-Phenylenediacetic acid

  • Absolute Ethanol (large excess, e.g., molar ratio of 1:2.6 or more)

  • Toluene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • 1 M Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Heptane

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 1,4-phenylenediacetic acid with a large excess of absolute ethanol (e.g., a molar ratio of 1:2.6) in toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid (3-5 drops per gram of diacid).

  • Heat the mixture to reflux (approximately 110°C) and continue refluxing for 24 hours, collecting the water that separates in the Dean-Stark trap.

  • After 24 hours, allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), 1 M sodium hydroxide solution (to remove unreacted diacid), and water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography using a heptane/ethyl acetate eluent (e.g., 98:2) to yield this compound as a colorless oil.

Protocol 2: Williamson Ether Synthesis

This protocol describes the synthesis of a structurally similar compound, Diethyl 2,2'-(1,4-phenylenedioxy)diacetate, and can be adapted for the synthesis of the target molecule.

Materials:

  • Sodium metal

  • Absolute Ethanol

  • Hydroquinone

  • Ethyl chloroacetate

  • Distilled water

  • Concentrated Hydrochloric Acid (HCl)

  • Methyl-tert-butyl ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Calcium Sulfate (CaSO₄)

Procedure:

  • In a suitable reaction vessel, carefully add sodium metal portion-wise to absolute ethanol to prepare a solution of sodium ethoxide.

  • Once all the sodium has reacted, add hydroquinone to the solution and reflux for five minutes.

  • Cool the solution to room temperature and then add ethyl chloroacetate.

  • Reflux the reaction mixture for five hours.

  • After reflux, pour the mixture into distilled water and adjust the pH to 3 by adding a few drops of concentrated hydrochloric acid.

  • Extract the aqueous layer with methyl-tert-butyl ether.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with water.

  • Dry the ethereal layer over calcium sulfate and concentrate under vacuum to afford the crude product.

  • The crude product can be purified by recrystallization from dilute ethanol.

Visualizations

Fischer_Esterification_Pathway Reactants 1,4-Phenylenediacetic Acid + Ethanol Protonation Protonation of Carbonyl (H+ catalyst) Reactants->Protonation H₂SO₄ Nucleophilic_Attack Nucleophilic Attack by Ethanol Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation Product This compound Deprotonation->Product -H⁺

Caption: Fischer esterification reaction pathway for the synthesis of this compound.

Williamson_Ether_Synthesis_Pathway Reactants Hydroquinone + Sodium Ethoxide Phenoxide_Formation Formation of Disodium Phenoxide Reactants->Phenoxide_Formation Deprotonation SN2_Reaction SN2 Reaction with Ethyl Bromoacetate Phenoxide_Formation->SN2_Reaction Nucleophilic Attack Product This compound SN2_Reaction->Product

Caption: Williamson ether synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield in Synthesis Check_Reaction_Type Which synthesis method? Start->Check_Reaction_Type Fischer Fischer Esterification Check_Reaction_Type->Fischer Fischer Williamson Williamson Ether Synthesis Check_Reaction_Type->Williamson Williamson Fischer_Troubleshoot Check: 1. Excess Alcohol? 2. Water Removal? 3. Catalyst Amount? 4. Reaction Time? Fischer->Fischer_Troubleshoot Williamson_Troubleshoot Check: 1. Anhydrous Conditions? 2. Strong Base? 3. Primary Alkyl Halide? 4. Temperature Control? Williamson->Williamson_Troubleshoot Optimize Optimize Conditions Fischer_Troubleshoot->Optimize Williamson_Troubleshoot->Optimize

Caption: A logical workflow for troubleshooting low yield in the synthesis of this compound.

References

Common side reactions in the synthesis of Diethyl 2,2'-(1,4-phenylene)diacetate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Diethyl 2,2'-(1,4-phenylene)diacetate

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common and direct method for synthesizing this compound is the Fischer-Speier esterification of 1,4-phenylenediacetic acid with ethanol using an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction is typically performed under reflux with concurrent removal of water to drive the reaction to completion.

Q2: What is the expected yield for the Fischer esterification synthesis?

A2: With proper reaction setup and purification, yields for the Fischer esterification of 1,4-phenylenediacetic acid can be in the range of 85-90%.

Q3: How can I confirm the successful synthesis of the desired product?

A3: The final product's identity and purity should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).

Q4: What are the main applications of this compound?

A4: This compound is often used as a precursor or building block in polymer chemistry, particularly for the synthesis of polyrotaxanes and coordination polymers, owing to its rigid aromatic core and flexible ester side chains.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Fischer esterification.

Issue 1: Low or No Product Yield

  • Question: My reaction has run for the specified time, but I have a very low yield of the desired diethyl ester. What could be the cause?

  • Answer: Low yields are typically due to an incomplete reaction, which is governed by equilibrium. Several factors can contribute to this:

    • Insufficient Water Removal: The Fischer esterification produces water as a byproduct. If water is not efficiently removed, the equilibrium will not favor product formation.

      • Solution: Ensure your Dean-Stark apparatus is set up correctly and is functioning efficiently to sequester the water-toluene azeotrope. Using a drying agent like molecular sieves in the reaction mixture can also be effective.

    • Inactive Catalyst: The acid catalyst (e.g., sulfuric acid) may be old or contaminated, reducing its effectiveness.

      • Solution: Use a fresh, unopened bottle of the acid catalyst.

    • Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium or the activation energy barrier is not being overcome.

      • Solution: Ensure the reaction mixture is refluxing at the appropriate temperature (around 110°C for toluene). Consider extending the reaction time beyond 24 hours if monitoring indicates the presence of starting material.

Issue 2: Presence of Mono-esterified Byproduct

  • Question: My analytical data (e.g., NMR or GC-MS) shows a significant amount of a byproduct alongside my desired product. I suspect it is the mono-ester. How can I address this?

  • Answer: The formation of the mono-ester, Ethyl 2-(4-(carboxymethyl)phenyl)acetate, is a common issue resulting from incomplete esterification of the diacid.

    • Cause: This occurs for the same reasons as low overall yield – the reaction has not gone to completion.

    • Solution during Reaction: To minimize its formation, drive the equilibrium as far as possible towards the di-ester. This can be achieved by using a larger excess of ethanol and ensuring efficient removal of water.

    • Solution during Purification: The mono-ester has a free carboxylic acid group, making it more polar than the desired di-ester.

      • Workup: During the workup procedure, washing the organic layer with a mild base like saturated sodium bicarbonate solution will deprotonate the carboxylic acid of the mono-ester, forming a salt that is soluble in the aqueous layer and can thus be separated from the di-ester which remains in the organic layer.

      • Chromatography: If the basic wash is insufficient, column chromatography can be used. The more polar mono-ester will have a stronger affinity for the silica gel and will elute later than the less polar di-ester. A gradient elution with a hexane/ethyl acetate solvent system is effective.

Issue 3: Formation of Diethyl Ether

  • Question: I have a significant amount of a low-boiling point impurity. Could this be diethyl ether, and how do I prevent its formation?

  • Answer: Yes, at the reflux temperatures used for esterification, the acid catalyst can promote the dehydration of ethanol to form diethyl ether.

    • Prevention: While difficult to eliminate completely, its formation can be minimized by maintaining the reaction temperature strictly at the reflux point of the solvent (e.g., toluene) and not exceeding 150°C.

    • Removal: Diethyl ether is highly volatile and is typically removed during the concentration of the reaction mixture under reduced pressure.

Issue 4: Potential for Diacid Dimerization

  • Question: Are there any other significant side reactions I should be aware of?

  • Answer: Under acidic and high-temperature conditions, there is a possibility of intermolecular dehydration between two molecules of 1,4-phenylenediacetic acid to form a linear anhydride dimer.

    • Prevention: This side reaction is generally less favorable than esterification in the presence of a large excess of ethanol. Maintaining the reaction temperature below 150°C and using an inert atmosphere (N₂ or Ar) can help mitigate this.

    • Removal: Any anhydride formed can be hydrolyzed back to the diacid during the aqueous workup and subsequently removed with a basic wash.

Detailed Experimental Protocol: Fischer Esterification

This protocol describes the synthesis of this compound from 1,4-phenylenediacetic acid and ethanol.

Materials:

  • 1,4-Phenylenediacetic acid

  • Absolute Ethanol (excess)

  • Toluene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • 1 M Sodium Hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Heptane and Ethyl Acetate (for chromatography)

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add 1,4-phenylenediacetic acid, a 2.6-fold molar excess of ethanol, and toluene as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 3-5 drops per gram of diacid).

  • Heat the mixture to reflux (approximately 110°C) and maintain for 24 hours. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the catalyst and remove unreacted starting material and mono-ester), 1 M sodium hydroxide solution, and then water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a heptane/ethyl acetate (98:2) eluent to yield the pure this compound as a colorless oil.

Data Presentation

Table 1: Summary of Reaction Parameters for Fischer Esterification

ParameterSpecificationPurpose
Molar Ratio (Acid:Ethanol) 1:2.6 (or greater excess of ethanol)Drives equilibrium towards product formation.
Catalyst Concentrated H₂SO₄ (3-5 drops/g acid)Protonates the carbonyl oxygen, increasing electrophilicity.
Solvent TolueneForms an azeotrope with water for removal.
Temperature Reflux (approx. 110°C)Provides activation energy for the reaction.
Reaction Time 24 hoursAllows the reaction to proceed to completion.
Typical Yield 85–90%Expected outcome under optimal conditions.

Mandatory Visualizations

FischerEsterification cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Diacid 1,4-Phenylenediacetic Acid ProtonatedDiacid Protonated Diacid Diacid->ProtonatedDiacid + H⁺ Ethanol Ethanol (excess) TetrahedralInt Tetrahedral Intermediate Catalyst H₂SO₄ (cat.) ProtonatedDiacid->TetrahedralInt + 2 EtOH Product This compound TetrahedralInt->Product - 2 H₂O - H⁺ Water Water

Caption: Reaction pathway for the Fischer esterification of 1,4-phenylenediacetic acid.

TroubleshootingWorkflow Start Low Yield or Impure Product CheckWater Check Water Removal (Dean-Stark) Start->CheckWater CheckReagents Check Reagent Quality (Ethanol, Catalyst) Start->CheckReagents CheckConditions Check Reaction Conditions (Temp, Time) Start->CheckConditions IdentifyImpurity Identify Impurity via NMR/GC-MS Start->IdentifyImpurity OptimizeWaterRemoval Solution: Optimize Dean-Stark Setup CheckWater->OptimizeWaterRemoval UseFreshReagents Solution: Use Fresh Reagents CheckReagents->UseFreshReagents OptimizeConditions Solution: Increase Time/Ensure Reflux CheckConditions->OptimizeConditions MonoEster Impurity: Mono-ester IdentifyImpurity->MonoEster Carboxylic Acid peaks? Ether Impurity: Diethyl Ether IdentifyImpurity->Ether Low boiling point? BasicWash Solution: Basic Wash (NaHCO₃) + Chromatography MonoEster->BasicWash Evaporation Solution: Remove Under Vacuum Ether->Evaporation

Caption: Troubleshooting workflow for the synthesis of this compound.

Technical Support Center: Purification of Diethyl 2,2'-(1,4-phenylene)diacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Diethyl 2,2'-(1,4-phenylene)diacetate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

Common impurities largely depend on the synthetic route employed. The two primary synthesis methods are the esterification of 1,4-phenylenediacetic acid with ethanol and the Williamson ether synthesis.

  • From Esterification: Potential impurities include unreacted 1,4-phenylenediacetic acid, excess ethanol, and the acid catalyst (e.g., sulfuric acid).[1]

  • From Williamson Ether Synthesis: Impurities can include unreacted hydroquinone and ethyl bromoacetate.[1][2][3]

Q2: What are the recommended methods for purifying this compound?

The two most effective and commonly cited methods for the purification of this compound are:

  • Column Chromatography: This is a highly effective method for separating the desired compound from its impurities.[1]

  • Recrystallization: This technique is useful for removing soluble and insoluble impurities, yielding a highly pure crystalline product.[2][3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Column Chromatography Troubleshooting

Problem: The compound is not binding to the silica gel column.

  • Possible Cause: The solvent system is too polar, causing the compound to elute too quickly.

  • Solution: Decrease the polarity of the eluent. For this compound, a common eluent system is a mixture of hexane and ethyl acetate.[1][4] Start with a low percentage of ethyl acetate (e.g., 2-5%) and gradually increase the polarity if the compound does not elute.

Problem: The separation of the desired compound from impurities is poor.

  • Possible Cause 1: The flow rate of the eluent is too high.

  • Solution 1: Reduce the flow rate to allow for better equilibration between the stationary and mobile phases.

  • Possible Cause 2: The column was not packed properly, leading to channeling.

  • Solution 2: Ensure the silica gel is packed uniformly without any air bubbles or cracks. Dry packing followed by careful wetting with the eluent or wet slurry packing are common techniques.

Problem: The compound is not eluting from the column.

  • Possible Cause: The solvent system is not polar enough to move the compound down the column.

  • Solution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate in the hexane/ethyl acetate mixture.

Experimental Protocols

Column Chromatography Protocol

This protocol is a general guideline for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (or Heptane)

  • Ethyl acetate

  • Glass column with a stopcock

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Column Preparation:

    • Securely clamp the glass column in a vertical position.

    • Add a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 hexane/ethyl acetate).[1]

    • Pour the slurry into the column, allowing the silica to settle without air bubbles.

    • Add another layer of sand on top of the silica gel.

    • Drain the excess solvent until it is level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane.

    • Carefully add the dissolved sample to the top of the column.

    • Allow the sample to absorb into the silica gel.

  • Elution:

    • Begin eluting with the initial non-polar solvent mixture (e.g., 98:2 heptane/ethyl acetate).[1]

    • Collect fractions in separate tubes.

    • Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light.

    • If the desired compound is not eluting, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

  • Product Isolation:

    • Combine the pure fractions containing the this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

ParameterSpecification
Stationary Phase Silica Gel
Mobile Phase Hexane/Ethyl Acetate or Heptane/Ethyl Acetate Gradient
Initial Eluent 98:2 Heptane/Ethyl Acetate[1]
Final Eluent Polarity is gradually increased as needed
Yield 85-90% (following synthesis and purification)[1]
Recrystallization Protocol

Materials:

  • Crude this compound

  • Ethanol

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Filtration:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven or air dry to remove any residual solvent.

ParameterSpecification
Solvent Ethanol[2]
Expected Result Colorless needles[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude this compound purification_choice Choose Purification Method synthesis->purification_choice column_chrom Column Chromatography purification_choice->column_chrom Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Crystalline Solid analysis Purity Analysis (TLC, NMR, etc.) column_chrom->analysis recrystallization->analysis pure_product Pure Product analysis->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Start Purification problem Problem Encountered? start->problem no_binding Compound Not Binding to Column problem->no_binding Yes poor_separation Poor Separation problem->poor_separation Yes no_elution Compound Not Eluting problem->no_elution Yes end Successful Purification problem->end No solution1 Decrease Eluent Polarity no_binding->solution1 solution2 Decrease Flow Rate or Repack Column poor_separation->solution2 solution3 Increase Eluent Polarity no_elution->solution3 solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for column chromatography purification.

References

Optimizing reaction conditions for the esterification of 1,4-phenylenediacetic acid

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Esterification of 1,4-Phenylenediacetic Acid

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the esterification of 1,4-phenylenediacetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the esterification of 1,4-phenylenediacetic acid?

The reaction is a double Fischer-Speier esterification, where both carboxylic acid groups of 1,4-phenylenediacetic acid react with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst to form the corresponding di-ester and water.[1][2] The alcohol is typically used in large excess to serve as the solvent and drive the reaction forward.[2]

Q2: What are the common catalysts for this reaction?

Commonly used catalysts are strong Brønsted acids such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2] Heterogeneous solid acid catalysts, like cation-exchange resins (e.g., Amberlyst-15), are also effective and offer the advantage of easier separation from the reaction mixture.[3]

Q3: Why is the reaction reversible and how can the equilibrium be shifted to favor product formation?

Fischer esterification is an equilibrium-controlled process.[1][4] According to Le Chatelier's principle, the equilibrium can be shifted toward the formation of the ester by two primary methods:

  • Using a large excess of one reactant , typically the alcohol, which is often used as the solvent.[1][2]

  • Removing water as it is formed. [1] This can be achieved azeotropically using a Dean-Stark apparatus, especially when the reaction is conducted in a solvent like toluene.[1]

Q4: What are the physical properties of the starting material, 1,4-phenylenediacetic acid?

1,4-Phenylenediacetic acid is a white to pale yellow crystalline powder.[5] It is slightly soluble in water but soluble in alcohols like ethanol and in acetone.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the esterification of 1,4-phenylenediacetic acid.

Problem 1: Low or No Di-ester Yield

Possible Cause Recommended Solution & Explanation
Presence of Water Ensure all reactants (alcohol, acid) and glassware are anhydrous. Water is a product of the reaction, and its presence at the start will inhibit the forward reaction.[6]
Inactive Catalyst Use a fresh, unopened container of the acid catalyst. If using a solid acid catalyst, ensure it has been properly stored and has not lost activity. Some solid catalysts can be regenerated.[7]
Insufficient Reaction Time or Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC). Dicarboxylic acids may require longer reaction times or higher temperatures (reflux) to achieve full di-esterification compared to mono-acids.[8][9]
Unfavorable Equilibrium Increase the molar ratio of alcohol to 1,4-phenylenediacetic acid. A ratio of 10:1 or higher is common when the alcohol is also the solvent.[10] If feasible, remove water using a Dean-Stark apparatus.[1]

Problem 2: Incomplete Conversion (Significant amount of mono-ester remains)

Possible Cause Recommended Solution & Explanation
Insufficient Alcohol The stoichiometry requires at least 2 moles of alcohol per mole of diacid. To drive the equilibrium, a much larger excess is needed. Ensure the alcohol-to-diacid molar ratio is sufficiently high (e.g., >20:1).
Short Reaction Duration The esterification of the second carboxylic acid group can be slower than the first. Increase the reflux time and monitor the disappearance of the mono-ester intermediate by TLC or HPLC.
Low Catalyst Concentration The catalyst concentration can influence the reaction rate. For sulfuric acid, a concentration of 1-3 wt% of the reactants is typical.[11]

Problem 3: Difficulties During Product Isolation and Purification

Possible Cause Recommended Solution & Explanation
Product is Soluble in Aqueous Wash If using a short-chain alcohol like ethanol, the resulting di-ester may have some solubility in water, especially if excess alcohol is present in the workup mixture.[12] Minimize the amount of water used for washing and perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
Emulsion Formation During Workup To break emulsions during aqueous extraction, try adding a small amount of brine (saturated NaCl solution). Allow the mixture to stand for a longer period in the separatory funnel.
Presence of Unreacted 1,4-Phenylenediacetic Acid Unreacted diacid can be removed by washing the organic layer with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃).[12] The diacid will be converted to its water-soluble carboxylate salt and move into the aqueous layer.
Residual Acid Catalyst The strong acid catalyst must be neutralized before distillation to prevent product decomposition. Wash the organic layer with saturated sodium bicarbonate solution until CO₂ evolution ceases, followed by a wash with brine.

Data Presentation

Table 1: Comparison of Catalysts for Phenylacetic Acid Esterification This table provides representative data for a related compound, phenylacetic acid, to illustrate catalyst effectiveness.

CatalystCatalyst LoadingTemperatureTimeYieldReference
Amberlyst-1510 mol%110 °C6 hours~80%[3]
H₂SO₄(Homogeneous)110 °C6 hours<80%[3]
p-TsOH(Homogeneous)110 °C6 hours<80%[3]

Table 2: General Effect of Reaction Parameters on Esterification This table summarizes general trends observed in Fischer esterification reactions.

ParameterChangeEffect on Reaction RateEffect on Final Yield (at equilibrium)Notes
Temperature IncreaseIncreasesLittle to no effect on equilibrium positionIncreasing temperature significantly speeds up reaching equilibrium.[13] Use the boiling point of the alcohol (reflux) for optimal rates.[14]
Alcohol/Acid Molar Ratio IncreaseIncreases rate of forward reactionIncreasesUsing a large excess of alcohol is a key strategy to maximize conversion.[1][10]
Catalyst Concentration IncreaseIncreases (up to a point)No effectHigher catalyst loading can accelerate the reaction but may also promote side reactions.[8]
Water Removal ImplementNo direct effect on rateIncreasesActively removing the water byproduct is highly effective for driving the reaction to completion.[1][6]

Experimental Protocols

Protocol: Synthesis of Diethyl 1,4-phenylenediacetate

This protocol describes a general laboratory procedure for the esterification of 1,4-phenylenediacetic acid with ethanol.

Materials:

  • 1,4-Phenylenediacetic acid (1.0 eq)

  • Anhydrous Ethanol (20-50 eq, serves as solvent)

  • Concentrated Sulfuric Acid (0.1-0.2 eq)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1,4-phenylenediacetic acid (1.0 eq) and anhydrous ethanol (20-50 eq).

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the mixture. An exotherm may be observed.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking a small aliquot and analyzing it by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent), checking for the disappearance of the starting material.

  • Workup - Quenching: After the reaction is complete, cool the flask to room temperature. Reduce the volume of ethanol using a rotary evaporator.

  • Workup - Neutralization: Dilute the residue with ethyl acetate and transfer it to a separatory funnel. Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted diacid. Repeat until no more gas evolves.

  • Workup - Washing: Wash the organic layer with water, followed by a wash with brine to aid in phase separation.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude diethyl 1,4-phenylenediacetate can be further purified by recrystallization or column chromatography if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reactants 1. Combine Diacid & Anhydrous Alcohol catalyst 2. Add Acid Catalyst reactants->catalyst reflux 3. Heat to Reflux catalyst->reflux monitor 4. Monitor by TLC reflux->monitor cool 5. Cool & Concentrate monitor->cool neutralize 6. Neutralize & Wash cool->neutralize extract 7. Extract & Dry neutralize->extract evaporate 8. Evaporate Solvent extract->evaporate purify 9. Purify Product (Recrystallization/Chromatography) evaporate->purify troubleshooting_logic start Start: Low or Incomplete Ester Conversion q_water Was water removed or reactants anhydrous? start->q_water q_ratio Was alcohol:diacid molar ratio high (>20:1)? q_water->q_ratio Yes sol_water Solution: Use anhydrous reagents / Dean-Stark trap. q_water->sol_water No q_catalyst Was catalyst active and loading sufficient? q_ratio->q_catalyst Yes sol_ratio Solution: Increase excess of alcohol. q_ratio->sol_ratio No q_time Was reaction time long enough (check TLC)? q_catalyst->q_time Yes sol_catalyst Solution: Use fresh catalyst or increase loading. q_catalyst->sol_catalyst No sol_time Solution: Increase reflux time. q_time->sol_time No

References

Scaling up the synthesis of Diethyl 2,2'-(1,4-phenylene)diacetate for lab production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions concerning the laboratory-scale synthesis of Diethyl 2,2'-(1,4-phenylene)diacetate.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction due to insufficient reaction time or temperature.[1] 2. Catalyst degradation or insufficient amount.[1] 3. Presence of water in the reaction mixture, shifting the equilibrium of the esterification reaction.[2][3] 4. Impure starting materials.1. Extend the reflux time to 24 hours or more and ensure the reaction mixture reaches the appropriate temperature (approx. 110°C in toluene).[1] 2. Use fresh, anhydrous acid catalyst (e.g., concentrated H₂SO₄ or BF₃–Et₂O).[1] 3. Use a Dean-Stark apparatus to remove water azeotropically during the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents.[1] 4. Purify starting materials (1,4-phenylenediacetic acid and ethanol) before use.
Formation of Side Products 1. Mono-esterification of 1,4-phenylenediacetic acid. 2. Polymerization or other side reactions at high temperatures.1. Use a significant excess of ethanol to favor the formation of the diester.[3] 2. Maintain the recommended reaction temperature and avoid overheating. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Difficulty in Product Purification 1. Incomplete removal of the acid catalyst. 2. Presence of unreacted starting materials. 3. Product is an oil instead of a solid.1. Neutralize the reaction mixture with a saturated sodium bicarbonate solution after the reaction is complete.[1] 2. Wash the organic layer with 1 M sodium hydroxide to remove unreacted 1,4-phenylenediacetic acid.[1] 3. The product can be obtained as a colorless oil.[1] If a solid is expected, attempt recrystallization from a suitable solvent system like ethanol or hexane/ethyl acetate.[1] Column chromatography is a reliable method for obtaining a pure product.[1]
Product Characterization Issues (e.g., NMR, IR) 1. Presence of residual solvent. 2. Contamination with starting materials or byproducts.1. Ensure the product is thoroughly dried under vacuum to remove any residual solvent. 2. Re-purify the product using column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main synthetic routes for preparing this compound in a laboratory setting:

  • Fischer Esterification: This method involves the reaction of 1,4-phenylenediacetic acid with an excess of ethanol in the presence of an acid catalyst, such as concentrated sulfuric acid or boron trifluoride etherate (BF₃–Et₂O).[1] This is an equilibrium-driven reaction.[2][3]

  • Williamson Ether Synthesis: This route involves the reaction of hydroquinone with ethyl bromoacetate in the presence of a base.[1]

Q2: How can I drive the Fischer esterification reaction to completion?

A2: To maximize the yield of the diester, you can employ Le Chatelier's principle. This can be achieved by:

  • Using a large excess of one of the reactants, typically the alcohol (ethanol).[3]

  • Removing one of the products as it is formed. In this case, water can be removed from the reaction mixture using a Dean-Stark apparatus via azeotropic distillation with a solvent like toluene.[1]

Q3: What is the recommended purification method for this compound?

A3: The most effective purification method is column chromatography on silica gel using an eluent system such as a heptane/ethyl acetate gradient (e.g., 98:2).[1] Recrystallization from ethanol is also a viable option if the crude product is a solid.[1]

Q4: What are the expected spectroscopic data for this compound?

A4: While specific spectral data can vary slightly based on the solvent and instrument used, you can generally expect the following:

  • ¹H NMR: Signals corresponding to the aromatic protons of the phenylene ring, the methylene protons adjacent to the ester and the aromatic ring, and the ethyl group protons (a quartet and a triplet).

  • ¹³C NMR: Resonances for the carbonyl carbon of the ester, the carbons of the aromatic ring, the methylene carbons, and the carbons of the ethyl group.

  • IR Spectroscopy: A strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretching of the ester functional group.

Q5: What are the key safety precautions to take during the synthesis?

A5: It is crucial to handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The synthesis should be performed in a well-ventilated fume hood. Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

Experimental Protocols

Fischer Esterification of 1,4-Phenylenediacetic Acid

This protocol is based on established esterification procedures.[1][2][3]

Materials:

  • 1,4-Phenylenediacetic acid

  • Absolute Ethanol (large excess)

  • Toluene

  • Concentrated Sulfuric Acid (catalyst)

  • Saturated Sodium Bicarbonate solution

  • 1 M Sodium Hydroxide solution

  • Anhydrous Sodium Sulfate

  • Heptane

  • Ethyl Acetate

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a Dean-Stark apparatus.

  • To the flask, add 1,4-phenylenediacetic acid, a large excess of absolute ethanol, and toluene as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops per gram of diacid).

  • Heat the mixture to reflux (approximately 110°C) and collect the water that separates in the Dean-Stark trap.

  • Continue refluxing for 24 hours or until no more water is collected. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, 1 M sodium hydroxide solution, and water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a heptane/ethyl acetate eluent.

Quantitative Data Summary:

ParameterSpecification
Molar Ratio (Acid:Ethanol)1:2.6 (or higher)[1]
CatalystH₂SO₄ (catalytic amount)[1]
SolventToluene[1]
TemperatureReflux (~110°C)[1]
Reaction Time24 hours[1]
Expected Yield85-90%[1]

Visualizations

Experimental Workflow for Fischer Esterification

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification reactants 1. Mix Reactants (Diacid, Ethanol, Toluene) catalyst 2. Add Catalyst (H₂SO₄) reactants->catalyst reflux 3. Reflux with Dean-Stark (24h) catalyst->reflux wash 4. Aqueous Washes (NaHCO₃, NaOH, H₂O) reflux->wash dry 5. Dry Organic Layer (Na₂SO₄) wash->dry concentrate 6. Concentrate dry->concentrate chromatography 7. Column Chromatography concentrate->chromatography product Pure Product chromatography->product

Caption: Workflow for the synthesis and purification of this compound.

Reaction Pathway: Fischer Esterification

fischer_esterification diacid 1,4-Phenylenediacetic Acid plus1 + arrow H₂SO₄ Toluene, Reflux ethanol Ethanol (excess) ethanol->arrow diester This compound plus2 + water Water arrow->diester

Caption: Overall reaction for the Fischer esterification synthesis.

References

Alternative catalysts for the synthesis of Diethyl 2,2'-(1,4-phenylene)diacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl 2,2'-(1,4-phenylene)diacetate.

Troubleshooting Guide

Encountering issues during the synthesis of this compound is common. This guide addresses specific problems in a question-and-answer format to help you navigate your experimental challenges.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the Fischer esterification of 1,4-phenylenediacetic acid are often due to the reversible nature of the reaction and incomplete conversion. Here are several factors to consider and steps to improve your yield:

  • Incomplete Water Removal: The formation of water as a byproduct can shift the reaction equilibrium back towards the reactants.

    • Solution: Use a Dean-Stark apparatus to azeotropically remove water during the reaction. Ensure your glassware is thoroughly dried before starting the experiment.

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow and incomplete reaction.

    • Solution: For sulfuric acid, a catalytic amount of 3-5 drops per gram of 1,4-phenylenediacetic acid is recommended.[1] If using other catalysts, ensure the correct molar ratio is used.

  • Suboptimal Reaction Time and Temperature: The reaction may not have reached completion.

    • Solution: A typical reaction time is 24 hours at reflux temperature (approximately 110°C in toluene).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Purity of Reactants: Impurities in the 1,4-phenylenediacetic acid or ethanol can interfere with the reaction.

    • Solution: Ensure you are using reagents of high purity.

Q2: I am observing the formation of a significant amount of a byproduct. How can I identify and minimize it?

A2: A common byproduct in the synthesis of this compound is the monoester, ethyl 2-(4-(carboxymethyl)phenyl)acetate.

  • Identification: The monoester will have a different Rf value on a TLC plate compared to the desired diester and the starting diacid. It can also be identified using techniques like NMR and Mass Spectrometry.

  • Minimization:

    • Use a Large Excess of Ethanol: Driving the equilibrium towards the product side by using a significant excess of ethanol can favor the formation of the diester.

    • Increase Reaction Time: A longer reaction time may be necessary to ensure the second carboxylic acid group is esterified.

    • Effective Water Removal: As mentioned previously, efficient removal of water is crucial for driving the reaction to completion and minimizing the presence of the monoester.

Q3: I am having difficulty purifying the final product. What are the recommended purification methods?

A3: The purification of this compound typically involves a series of washing steps followed by column chromatography.

  • Work-up Procedure:

    • After the reaction is complete, cool the mixture to room temperature.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by 1 M sodium hydroxide to remove any unreacted 1,4-phenylenediacetic acid, and finally with water.[1]

    • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.[1]

  • Column Chromatography:

    • Final purification can be achieved using column chromatography on silica gel. A common eluent system is a mixture of heptane and ethyl acetate (e.g., 98:2).[1] The desired diester should be collected as a colorless oil.[1]

Frequently Asked Questions (FAQs)

Q1: What are some alternative catalysts to sulfuric acid for the synthesis of this compound?

A1: Besides sulfuric acid, several other acid catalysts can be used for the Fischer esterification of 1,4-phenylenediacetic acid. These include:

  • Brønsted Acids: p-Toluenesulfonic acid (p-TsOH) is a common alternative.

  • Lewis Acids: Boron trifluoride etherate (BF₃–Et₂O) is a known catalyst for this type of reaction.[2] Other Lewis acids such as salts of titanium(IV), for instance, titanium(IV) isopropoxide, have been used for similar transesterification reactions, achieving yields comparable to traditional methods.[1]

Q2: Can I perform this reaction without a solvent?

A2: While toluene is commonly used as a solvent to facilitate azeotropic water removal, it is possible to run the reaction using a large excess of ethanol, which can act as both a reactant and a solvent. This approach can also help to drive the reaction equilibrium towards the product.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture on a TLC plate alongside the starting material (1,4-phenylenediacetic acid). The disappearance of the starting material spot and the appearance of a new spot corresponding to the product (and potentially the monoester intermediate) will indicate the progression of the reaction.

Q4: What are the typical storage conditions for this compound?

A4: this compound is typically a colorless oil or a solid with a low melting point. It should be stored in a cool, dry place in a tightly sealed container to prevent hydrolysis from atmospheric moisture.

Data Presentation

The following table summarizes the reaction conditions for different catalytic systems used in the synthesis of this compound and related reactions.

CatalystReactantsSolventTemperatureReaction TimeYieldReference
H₂SO₄ 1,4-Phenylenediacetic acid, EthanolTolueneReflux (~110°C)24 hours85-90%[1]
BF₃–Et₂O 1,4-Phenylenediacetic acid, EthanolNot specifiedNot specifiedNot specifiedNot specified[2]
Titanium(IV) isopropoxide Dimethyl 1,4-phenylenediacetate, Ethanol (Transesterification)Not specified80°C8 hours87%[1]

Experimental Protocols

Synthesis of this compound using Sulfuric Acid Catalyst [1]

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 1,4-phenylenediacetic acid and a 2.6 molar excess of ethanol in toluene.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (3-5 drops per gram of 1,4-phenylenediacetic acid).

  • Reaction: Heat the mixture to reflux (approximately 110°C) and maintain it for 24 hours, continuously removing the water that forms via the Dean-Stark trap.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, 1 M sodium hydroxide solution, and water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a heptane/ethyl acetate (98:2) eluent to yield this compound as a colorless oil.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 1,4-Phenylenediacetic Acid + Ethanol + Toluene catalyst H₂SO₄ reflux Reflux (110°C, 24h) with Dean-Stark catalyst->reflux wash_bicarb Wash with Sat. NaHCO₃ reflux->wash_bicarb wash_naoh Wash with 1M NaOH wash_bicarb->wash_naoh wash_water Wash with Water wash_naoh->wash_water dry Dry (Na₂SO₄) wash_water->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography (Heptane/EtOAc) concentrate->chromatography product This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield? check_water Incomplete Water Removal? start->check_water Yes check_catalyst Insufficient Catalyst? check_water->check_catalyst No solution_water Use Dean-Stark, Dry Glassware check_water->solution_water Yes check_time_temp Suboptimal Time/Temp? check_catalyst->check_time_temp No solution_catalyst Increase Catalyst Loading check_catalyst->solution_catalyst Yes check_purity Impure Reactants? check_time_temp->check_purity No solution_time_temp Increase Reaction Time, Ensure Reflux check_time_temp->solution_time_temp Yes solution_purity Use High Purity Reagents check_purity->solution_purity Yes

Caption: Troubleshooting logic for low yield in the synthesis.

References

Validation & Comparative

Comparative NMR Analysis of Diethyl 2,2'-(1,4-phenylene)diacetate and Its Isomer

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of Diethyl 2,2'-(1,4-phenylene)diacetate provides valuable structural information crucial for researchers, scientists, and professionals in drug development. This guide offers a comparative overview of its NMR data against its structural isomer, Diethyl 2,2'-(1,3-phenylene)diacetate, supported by detailed experimental protocols and data visualization.

1H and 13C NMR Data Comparison

The chemical shifts (δ) in NMR spectroscopy are indicative of the chemical environment of the nuclei. In this compound, the para-substitution on the benzene ring results in a simplified 1H NMR spectrum due to molecular symmetry. In contrast, the meta-substitution in Diethyl 2,2'-(1,3-phenylene)diacetate leads to a more complex splitting pattern for the aromatic protons.

Table 1: 1H NMR Spectral Data

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
This compoundAromatic (Ar-H)7.24Singlet4H
Methylene (O-CH2-CH3)4.08Quartet4H
Methylene (Ar-CH2-COO)3.60Singlet4H
Methyl (O-CH2-CH3)1.2-1.4Triplet6H
Diethyl 2,2'-(1,3-phenylene)diacetateAromatic (Ar-H)7.1-7.3Multiplet4H
Methylene (O-CH2-CH3)4.15Quartet4H
Methylene (Ar-CH2-COO)3.62Singlet4H
Methyl (O-CH2-CH3)1.25Triplet6H

Table 2: 13C NMR Spectral Data

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compoundCarbonyl (C=O)171.5
Aromatic (Ar-C)134.2, 129.8
Methylene (O-CH2-CH3)60.8
Methylene (Ar-CH2-COO)40.5
Methyl (O-CH2-CH3)14.2
Diethyl 2,2'-(1,3-phenylene)diacetateCarbonyl (C=O)171.4
Aromatic (Ar-C)135.0, 130.0, 128.9, 127.8
Methylene (O-CH2-CH3)60.9
Methylene (Ar-CH2-COO)40.7
Methyl (O-CH2-CH3)14.2

Experimental Protocols

The following provides a general procedure for the acquisition of 1H and 13C NMR spectra for the analyzed compounds.

Sample Preparation:

  • Weigh approximately 5-10 mg of the compound.

  • Dissolve the sample in 0.6-0.8 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer.

  • 1H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-32.

    • Acquisition time: 3-4 seconds.

    • Relaxation delay: 1-2 seconds.

  • 13C NMR:

    • Pulse sequence: Proton-decoupled pulse experiment.

    • Number of scans: 512-1024 (or more, depending on sample concentration).

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

Data Processing:

The acquired Free Induction Decay (FID) is processed using appropriate NMR software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS at 0.00 ppm).

Structural Elucidation and NMR Signal Correlation

The relationship between the chemical structure of this compound and its characteristic NMR signals can be visualized as follows:

G cluster_structure This compound cluster_1h_nmr 1H NMR Signals cluster_13c_nmr 13C NMR Signals structure H_ar Aromatic Protons (s, 7.24 ppm) structure->H_ar Corresponds to H_och2 Ester Methylene Protons (q, 4.08 ppm) structure->H_och2 H_arch2 Benzylic Methylene Protons (s, 3.60 ppm) structure->H_arch2 H_ch3 Methyl Protons (t, 1.2-1.4 ppm) structure->H_ch3 C_co Carbonyl Carbon (171.5 ppm) structure->C_co Corresponds to C_ar Aromatic Carbons (134.2, 129.8 ppm) structure->C_ar C_och2 Ester Methylene Carbon (60.8 ppm) structure->C_och2 C_arch2 Benzylic Methylene Carbon (40.5 ppm) structure->C_arch2 C_ch3 Methyl Carbon (14.2 ppm) structure->C_ch3

Caption: Correlation of this compound structure with its NMR signals.

X-ray crystallography of Diethyl 2,2'-(1,4-phenylene)diacetate for structural confirmation

Author: BenchChem Technical Support Team. Date: November 2025

An indispensable technique for the unambiguous determination of three-dimensional molecular structures, X-ray crystallography provides definitive proof of a compound's constitution and conformation. This guide focuses on the structural confirmation of Diethyl 2,2'-(1,4-phenylene)diacetate, presenting its crystallographic data in comparison to analogous aromatic diesters. Detailed experimental protocols and a visual workflow are provided to aid researchers in applying this powerful analytical method.

Comparative Crystallographic Analysis

The structural parameters of this compound are compared with two other p-phenylene derivatives: p-Phenylene diacetate and Diethyl terephthalate. This comparison highlights the effects of the ester group and the nature of the linkage to the central aromatic ring on the crystal packing and molecular geometry.

ParameterDiethyl 2,2'-(1,4-phenylenedioxy)diacetatep-Phenylene diacetateDiethyl terephthalate
Formula C₁₄H₁₈O₆C₁₀H₁₀O₄C₁₂H₁₄O₄
Molar Mass 282.28 g/mol 194.18 g/mol 222.24 g/mol
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2/cP2₁/cP2₁/n
a (Å) 4.9254 (3)7.740 (2)9.12
b (Å) 9.7194 (5)5.6749 (13)15.39
c (Å) 14.9170 (11)11.484 (2)4.21
β (˚) 108.313 (3)101.055 (2)93.4
Volume (ų) 677.94 (7)495.1 (2)588.4
Z 222
Temperature (K) 115293 (2)Not specified
R-factor 0.0450.039Not specified

Table 1: Comparison of Crystallographic Data. Data for Diethyl 2,2'-(1,4-phenylenedioxy)diacetate[1][2], p-Phenylene diacetate[3][4], and Diethyl terephthalate[1][2].

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the steps for the structural determination of this compound.

1. Crystal Growth:

  • Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the compound in an appropriate solvent, such as ethanol.

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer head.

  • Data is collected using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å).

  • The crystal is maintained at a low temperature (e.g., 115 K) during data collection to minimize thermal vibrations.

  • A series of diffraction images are collected by rotating the crystal in the X-ray beam.

3. Data Reduction and Structure Solution:

  • The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as polarization and absorption.

  • The crystal system and space group are determined from the symmetry of the diffraction pattern. In the case of Diethyl 2,2'-(1,4-phenylenedioxy)diacetate, this was determined to be monoclinic, P2/c[2].

  • The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

4. Structure Refinement:

  • The initial structural model is refined against the experimental data using full-matrix least-squares on F².

  • Non-hydrogen atoms are refined anisotropically.

  • Hydrogen atoms are placed in calculated positions and refined using a riding model.

  • The final refinement should result in low R-factors and a good agreement between the observed and calculated structure factors. For the title compound, the final R-factor was 0.045 for reflections with I > 2σ(I)[2].

Workflow for Structural Confirmation

The process of X-ray crystallography for structural confirmation can be visualized as a logical workflow, from sample preparation to the final structural analysis.

XRay_Crystallography_Workflow cluster_prep Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Data Analysis and Structure Determination cluster_output Final Output Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection Data Collection Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation CIF_File Crystallographic Information File (CIF) Validation->CIF_File Structural_Report Structural Report & Publication Validation->Structural_Report

References

Thermal Performance of Polymers from Diethyl 2,2'-(1,4-phenylene)diacetate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the thermal characteristics of polymers synthesized using Diethyl 2,2'-(1,4-phenylene)diacetate is presented, offering a comparative guide for researchers and professionals in materials science and drug development. Due to the limited availability of direct experimental data for polymers derived from this specific monomer, this guide leverages data from structurally analogous aromatic polyesters and polyamides to provide a predictive comparison of their thermal stability and phase behavior as analyzed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

The monomer this compound offers a unique combination of a rigid phenylene core with flexible acetate linkages, which is expected to impart a balance of thermal stability and processability to the resulting polymers. This guide will compare the anticipated thermal properties of polymers from this monomer with those of well-documented aromatic polyesters and polyamides, providing valuable insights for material design and selection.

Comparison of Thermal Properties

The thermal behavior of polymers is critical for determining their application range and processing conditions. TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability, while DSC measures the heat flow associated with thermal transitions, such as the glass transition temperature (Tg) and melting temperature (Tm).

Thermal PropertyHypothetical Polymer from this compoundPoly(propylene terephthalate) (PPT)Aromatic Polyamides
Glass Transition Temp. (Tg) Expected to be moderate due to the flexible diacetate linkages.~54 °C[1]Generally high, often in the range of 241–359 °C[2]
Melting Temperature (Tm) Likely to exhibit a melting point if the polymer chain can crystallize.~230 °C[1]Can be very high or not observed if amorphous.
Decomposition Temp. (Td) Anticipated to have good thermal stability, with decomposition above 300°C.~400 °C (under nitrogen)[1]Excellent thermal stability, often with 10% weight loss temperatures between 480–492 °C[2]
Char Yield at High Temp. Expected to have a moderate to high char yield due to the aromatic content.-High char yields, for instance, 47.8–56.7% at 800 °C in nitrogen are common[2]

Note: The properties for the hypothetical polymer are estimations based on structure-property relationships.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable thermal analysis data. Below are typical experimental protocols for TGA and DSC analysis of aromatic polyesters and polyamides.

Thermogravimetric Analysis (TGA) Protocol

A standard TGA protocol involves heating a small sample of the polymer in a controlled atmosphere and monitoring its weight change.

  • Sample Preparation: A small amount of the polymer (typically 5-10 mg) is placed in a TGA pan (e.g., platinum or alumina).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a specific flow rate (e.g., 20 mL/min).

  • Temperature Program: The sample is heated from ambient temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).

  • Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the final char yield.

Differential Scanning Calorimetry (DSC) Protocol

DSC is used to determine the thermal transitions of a polymer.

  • Sample Preparation: A small amount of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen).

  • Temperature Program: A common DSC program involves a heat-cool-heat cycle to erase the thermal history of the sample.

    • First Heating Scan: The sample is heated from a low temperature (e.g., 25 °C) to above its expected melting point at a constant rate (e.g., 10 °C/min).

    • Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature below its glass transition.

    • Second Heating Scan: A second heating scan is performed at the same rate as the first to observe the glass transition (Tg), crystallization temperature (Tc), and melting temperature (Tm) of the material with a defined thermal history.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify the glass transition as a step change in the baseline and melting as an endothermic peak.

Logical Workflow for Polymer Synthesis and Thermal Characterization

The following diagram illustrates the logical workflow from monomer synthesis to the thermal analysis of the resulting polymer, a critical path in materials science research.

G cluster_synthesis Polymer Synthesis cluster_analysis Thermal Analysis cluster_comparison Comparative Evaluation Monomer This compound Polymerization Polycondensation Reaction Monomer->Polymerization Comonomer Diol or Diamine Comonomer->Polymerization Polymer Resulting Polymer Polymerization->Polymer TGA TGA Analysis Polymer->TGA DSC DSC Analysis Polymer->DSC Data Thermal Properties Data (Tg, Tm, Td) TGA->Data DSC->Data Comparison Performance Comparison Data->Comparison Alternatives Alternative Polymers Alternatives->Comparison

Figure 1. Logical workflow for the synthesis and thermal analysis of polymers.

This guide provides a framework for understanding and predicting the thermal behavior of polymers synthesized from this compound by drawing comparisons with existing, well-characterized aromatic polymers. The provided experimental protocols and logical workflow serve as a valuable resource for researchers in the field. Further experimental work is necessary to fully elucidate the specific thermal properties of polymers derived from this promising monomer.

References

Performance comparison of different linkers in polyrotaxane synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant in the successful synthesis of polyrotaxanes, directly influencing reaction efficiency, yield, and the final properties of the supramolecular assembly. This guide provides an objective comparison of the performance of common linker strategies employed in polyrotaxane synthesis, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in making informed decisions for their specific applications.

Introduction to Linker Strategies in Polyrotaxane Synthesis

Polyrotaxane synthesis typically involves the threading of cyclic molecules, such as cyclodextrins (CDs), onto a linear polymer axle, followed by the attachment of bulky end-groups, or "stoppers," to prevent the dethreading of the rings. The chemical reaction that attaches these stoppers is mediated by a "linker." The choice of linker chemistry is paramount as it dictates the reaction conditions, efficiency, and the stability of the resulting mechanically interlocked structure. This guide focuses on three prevalent end-capping strategies: Urethane Formation, Michael Addition ("Click" Chemistry), and Esterification.

Performance Comparison of Linker Chemistries

The efficiency of different linker chemistries can be evaluated based on several key performance indicators, including reaction yield, reaction time, and the required reaction conditions. The following table summarizes quantitative data extracted from various studies to provide a comparative overview. It is important to note that direct comparisons can be challenging as reaction conditions and the specific polyrotaxane components often vary between studies.

Linker ChemistryTypical YieldReaction ConditionsKey AdvantagesPotential Disadvantages
Urethane Formation High (up to 84%)[1]Mild; often catalyzed by tin compounds (e.g., dibutyltin dilaurate) in anhydrous solvents like chloroform.[1]High efficiency and simplicity.[1]Use of potentially toxic tin catalysts.
Michael Addition Moderate to High (60-91%)[2]Mild; room temperature or 0 °C with a mild base (e.g., Et3N or DMAP).[2]High yields, mild conditions, orthogonality ("click" chemistry).[2]May require functionalized precursors (e.g., thiols, acrylates).
One-Pot Michael Addition Moderate (~29%)[3]Aqueous or mixed aqueous/organic solvents.[3]Simplified procedure, biocompatible potential.[3]Lower yields compared to other methods.[3]
Esterification High (reported in some cases)Can require activating agents (e.g., DCC) or harsh conditions, though milder methods exist.Well-established chemistry.Can have side reactions and may require protection of other hydroxyl groups.

Experimental Protocols

Detailed methodologies for the key end-capping reactions are provided below. These protocols are generalized and may require optimization for specific polymer axles, cyclodextrins, and stoppering moieties.

Urethane Formation End-Capping Protocol

This protocol describes a typical procedure for end-capping a pseudopolyrotaxane using an isocyanate-based linker.

Materials:

  • Pseudopolyrotaxane (e.g., PEG-α-CD complex) with terminal hydroxyl groups

  • Bulky isocyanate stopper (e.g., 3,5-dimethylphenyl isocyanate)

  • Anhydrous chloroform

  • Dibutyltin dilaurate (DBTDL) catalyst

Procedure:

  • A solution of the pseudopolyrotaxane is prepared in anhydrous chloroform.

  • The bulky isocyanate stopper is added to the solution.

  • A catalytic amount of dibutyltin dilaurate is added to the reaction mixture.

  • The reaction is stirred at room temperature for a specified period (e.g., 24 hours) under an inert atmosphere.

  • The resulting polyrotaxane is precipitated by adding the reaction mixture to a non-solvent such as methanol.

  • The precipitate is collected by filtration, washed with the non-solvent, and dried under vacuum.

Michael Addition End-Capping Protocol

This protocol outlines a one-step in situ Michael addition reaction for polyrotaxane synthesis.

Materials:

  • Acrylate-terminated polyethylene glycol (a-PEG)

  • α-Cyclodextrin (α-CD)

  • Mono-thiolated β-cyclodextrin (SH-β-CD) as the stopper

  • Water and Dimethylformamide (DMF)

Procedure:

  • a-PEG and α-CD are dissolved in water to form the pseudopolyrotaxane.

  • A solution of the SH-β-CD stopper in DMF is added to the aqueous solution of the pseudopolyrotaxane.

  • The reaction mixture is stirred at room temperature. The introduction of DMF increases the solubility of the stopper and can improve the yield.[3]

  • The reaction progress can be monitored by techniques such as NMR or GPC.

  • The synthesized polyrotaxane is purified to remove unreacted components, often by precipitation and washing.

Esterification End-Capping Protocol

This protocol describes a general esterification method for end-capping, which may involve the use of a coupling agent.

Materials:

  • Pseudopolyrotaxane with terminal hydroxyl groups

  • Bulky carboxylic acid stopper

  • Dicyclohexylcarbodiimide (DCC) as a coupling agent

  • 4-(Dimethylamino)pyridine (DMAP) as a catalyst

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • The pseudopolyrotaxane and the bulky carboxylic acid stopper are dissolved in the anhydrous solvent.

  • DMAP is added as a catalyst.

  • The solution is cooled in an ice bath, and DCC is added.

  • The reaction is allowed to warm to room temperature and stirred for a designated time (e.g., 12-24 hours).

  • The precipitated dicyclohexylurea byproduct is removed by filtration.

  • The filtrate is washed sequentially with dilute acid and base to remove unreacted starting materials and byproducts.

  • The organic layer is dried, and the solvent is removed to yield the polyrotaxane.

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the described end-capping strategies.

Urethane_Formation_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_purification Purification start1 Pseudopolyrotaxane (hydroxyl-terminated) reaction Mix and stir at room temperature start1->reaction start2 Bulky Isocyanate Stopper start2->reaction start3 Anhydrous Solvent start3->reaction start4 Catalyst (DBTDL) start4->reaction precipitation Precipitate in non-solvent reaction->precipitation filtration Filter and wash precipitation->filtration drying Dry under vacuum filtration->drying end Purified Polyrotaxane drying->end

Caption: Workflow for Urethane Formation End-Capping.

Michael_Addition_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_purification Purification start1 Acrylate-terminated Polymer threading Form Pseudopolyrotaxane in situ start1->threading start2 Cyclodextrin start2->threading start3 Thiolated Stopper capping Add stopper for Michael Addition start3->capping start4 Solvent (Water/DMF) start4->threading threading->capping purify Purify (e.g., precipitation, dialysis) capping->purify end Purified Polyrotaxane purify->end

Caption: Workflow for Michael Addition End-Capping.

Esterification_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_purification Purification start1 Pseudopolyrotaxane (hydroxyl-terminated) reaction Mix and stir start1->reaction start2 Bulky Carboxylic Acid Stopper start2->reaction start3 Coupling Agent (DCC) start3->reaction start4 Catalyst (DMAP) start4->reaction start5 Anhydrous Solvent start5->reaction filtration Filter byproduct reaction->filtration washing Wash with acid/base filtration->washing drying Dry and concentrate washing->drying end Purified Polyrotaxane drying->end

Caption: Workflow for Esterification End-Capping.

Conclusion

The selection of an appropriate linker chemistry is a critical step in the design and synthesis of polyrotaxanes. Urethane formation and Michael addition reactions generally offer high yields and mild reaction conditions, making them attractive choices for efficient polyrotaxane synthesis. While traditional esterification methods can also be effective, they may require more stringent conditions or the use of coupling agents. The one-pot Michael addition presents a simplified and potentially more biocompatible route, albeit with currently reported lower yields. Researchers should carefully consider the desired yield, reaction scalability, and the chemical functionalities of their specific polyrotaxane components when choosing a linker strategy. The provided protocols and workflows serve as a foundational guide for the practical implementation of these key end-capping reactions.

References

A Comparative Guide to the HPLC Purity Validation of Diethyl 2,2'-(1,4-phenylene)diacetate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the purity of Diethyl 2,2'-(1,4-phenylene)diacetate against relevant alternative compounds, supported by a detailed High-Performance Liquid Chromatography (HPLC) analytical method. The information is intended for researchers, scientists, and professionals in drug development who require high-purity compounds for their work.

Introduction to this compound and the Importance of Purity

This compound is a chemical compound with applications in various fields of research and development. For scientific studies, particularly in drug development and materials science, the purity of such compounds is of paramount importance. Impurities can lead to erroneous experimental results, side reactions, and a lack of reproducibility. Therefore, robust analytical methods are essential to verify the purity of starting materials and synthesized compounds. HPLC is a widely used and reliable technique for the separation, identification, and quantification of individual components in a mixture, making it an ideal method for purity assessment.[1][2]

Comparison of this compound and Alternatives

For the purpose of this guide, we present a comparative analysis of this compound with two structurally similar alternatives: Dimethyl 2,2'-[1,4-phenylenebis(oxy)]diacetate and Diethyl 2,2'-(1,3-phenylene)diacetate. The selection of a suitable compound for a specific application may depend on factors such as solubility, reactivity, and, critically, its purity profile.

Experimental Data: Purity Analysis by HPLC

The following table summarizes the hypothetical results of a comparative HPLC analysis of the three compounds. The data is presented to illustrate the typical outcomes of such an analysis and should be considered representative.

CompoundRetention Time (min)Peak Area (%)Calculated Purity (%)Major Impurity
This compound 8.599.899.8Mono-ethyl ester
Dimethyl 2,2'-[1,4-phenylenebis(oxy)]diacetate7.298.598.5Unreacted starting material
Diethyl 2,2'-(1,3-phenylene)diacetate9.199.299.2Isomeric impurity

Experimental Protocol: HPLC Purity Validation

A detailed methodology for the HPLC analysis is provided below. This protocol is a representative method for the purity determination of this compound and its alternatives.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: HPLC grade formic acid.

  • Standards and Samples: Accurately weighed samples of this compound and its alternatives.

Chromatographic Conditions
  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • 0-15 min: 50-90% Acetonitrile

    • 15-20 min: 90% Acetonitrile

    • 20-25 min: 90-50% Acetonitrile

    • 25-30 min: 50% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

  • Column Temperature: 30 °C

Sample Preparation
  • Prepare a stock solution of the sample at a concentration of 1 mg/mL in acetonitrile.

  • Dilute the stock solution to a working concentration of 0.1 mg/mL with the initial mobile phase composition.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Analysis
  • The purity of the compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Visualizing the Workflow and Decision Process

To further clarify the experimental and logical processes, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter Solution dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: HPLC Experimental Workflow for Purity Validation.

Purity_Decision_Tree cluster_alternatives Compound Alternatives start Start: Need High-Purity Compound assess_purity Assess Purity of Alternatives by HPLC start->assess_purity alt1 This compound assess_purity->alt1 alt2 Dimethyl 2,2'-[1,4-phenylenebis(oxy)]diacetate assess_purity->alt2 alt3 Diethyl 2,2'-(1,3-phenylene)diacetate assess_purity->alt3 purity_gt_99 Purity > 99.5%? alt1->purity_gt_99 alt2->purity_gt_99 alt3->purity_gt_99 select_compound Select Compound for Application purity_gt_99->select_compound Yes repurify Consider Repurification purity_gt_99->repurify No

Caption: Decision Tree for High-Purity Compound Selection.

References

Comparative study of synthesis methods for aryloxyacetic acid derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aryloxyacetic acid derivatives are a significant class of organic compounds with wide-ranging applications, from herbicides that mimic plant growth hormones to potential therapeutics. The synthesis of these molecules is a cornerstone of research and development in agrochemicals and pharmaceuticals. This guide provides a comparative overview of four prominent methods for their synthesis: the Williamson ether synthesis, the Ullmann condensation, microwave-assisted synthesis, and the Bargellini reaction. We present a quantitative comparison of their performance, detailed experimental protocols, and visualizations of the synthetic workflows and a relevant biological pathway to provide a comprehensive resource for professionals in the field.

Comparative Performance of Synthesis Methods

The choice of synthetic route for aryloxyacetic acid derivatives depends on factors such as desired yield, reaction time, substrate scope, and available equipment. The following table summarizes the key quantitative data for each of the four methods discussed.

Synthesis MethodTypical Reaction TimeTypical Yield (%)Key ReagentsGeneral Conditions
Williamson Ether Synthesis 1 - 8 hours50 - 95%[1]Phenol, Haloacetic Acid, Base (e.g., KOH, NaOH)Reflux in a suitable solvent (e.g., water, ethanol) at 50-100 °C.[1]
Ullmann Condensation Several hours to a dayModerate to goodAryl Halide, Phenol, Copper Catalyst, BaseHigh temperatures (often > 210 °C) in polar aprotic solvents (e.g., DMF, NMP).[2]
Microwave-Assisted Synthesis 5 - 15 minutes80 - 97%[3][4]Phenol, Haloacetic Acid, Base, Phase Transfer CatalystMicrowave irradiation (e.g., 640 W) in a suitable solvent (e.g., DMF).[3][5]
Bargellini Reaction 4 - 53 hours37 - 92%[6][7]Phenol, Acetone, Chloroform, Base (e.g., NaOH)Reflux or stirring at room temperature in a suitable solvent (e.g., THF).[6][8]

Experimental Protocols

Detailed methodologies for the key synthesis methods are provided below to facilitate their application in a laboratory setting.

Williamson Ether Synthesis

This classical and widely used method involves the reaction of a phenoxide with a haloacetate.[1]

General Procedure:

  • Dissolve the substituted phenol in a suitable solvent (e.g., aqueous potassium hydroxide).

  • Heat the solution to reflux.

  • Slowly add a solution of chloroacetic acid to the boiling mixture.

  • Continue refluxing for a specified period (typically 1-2 hours).

  • Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the aryloxyacetic acid.

  • Filter, wash, and recrystallize the product from a suitable solvent (e.g., water or ethanol).

Example Protocol for 4-methylphenoxyacetic acid:

  • Dissolve 2.0 g of p-cresol and 4.0 g of potassium hydroxide in 8 mL of water in a round-bottom flask.

  • Heat the mixture to a gentle boil under reflux.

  • Over a period of 10 minutes, add 6 mL of a 50% (w/v) aqueous solution of chloroacetic acid dropwise through the condenser.

  • Continue to reflux the mixture for an additional 10 minutes.

  • After cooling to room temperature, acidify the solution with concentrated HCl until a precipitate forms.

  • Cool the mixture in an ice bath, filter the solid, wash with cold water, and recrystallize from hot water to obtain the pure product.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and a phenol, particularly useful for the synthesis of diaryl ethers.[2]

General Procedure:

  • Combine the aryl halide, phenol, a copper catalyst (e.g., copper(I) iodide), a ligand (e.g., phenanthroline), and a base (e.g., potassium carbonate) in a high-boiling polar aprotic solvent (e.g., DMF or N-methylpyrrolidone).

  • Heat the reaction mixture at a high temperature (typically 150-220 °C) under an inert atmosphere for several hours.

  • Cool the reaction mixture and quench with a suitable reagent (e.g., ammonium chloride solution).

  • Extract the product with an organic solvent.

  • Purify the product by column chromatography or recrystallization.

Example Protocol for p-nitrophenyl phenyl ether (an intermediate which can be further processed):

  • A mixture of 4-chloronitrobenzene, phenol, and potassium hydroxide is heated in the presence of a copper catalyst.[2]

  • Modern variations may employ soluble copper catalysts with ligands like diamines or acetylacetonate to improve yields and lower reaction temperatures.[2]

Microwave-Assisted Synthesis

The use of microwave irradiation can dramatically reduce reaction times and often improve yields for the synthesis of aryloxyacetic acids.[5]

General Procedure:

  • In a microwave-safe vessel, combine the phenol, a haloacetic acid ester (e.g., methyl chloroacetate), a base (e.g., potassium carbonate), a phase transfer catalyst (e.g., PEG-600), and a suitable solvent (e.g., DMF).[4]

  • Irradiate the mixture in a microwave reactor at a specified power and for a short duration (typically a few minutes).

  • After the reaction is complete, cool the mixture and add a solution of sodium hydroxide.

  • Continue microwave irradiation for a few more minutes to hydrolyze the ester.

  • Acidify the mixture with HCl to precipitate the aryloxyacetic acid.

  • Filter, wash, and recrystallize the product.

Example Protocol for p-nitrophenoxyacetic acid:

  • In a round-bottomed flask, place p-nitrophenol (5 mmol), methyl chloroacetate (5 mmol), K₂CO₃ (5 mmol), KI (1 mmol), PEG-600 (0.5 mmol), and DMF (1 mL).

  • Irradiate the mixture in a commercial microwave oven for 4 minutes.

  • Add 10% NaOH solution (10 mL) and irradiate for an additional 3 minutes.

  • Cool to room temperature and acidify with HCl to a pH of 3-4.

  • Filter the precipitate and recrystallize from water to obtain the pure product (yields can reach up to 91%).[5]

Bargellini Reaction

This multicomponent reaction provides a route to α-aryloxyisobutyric acids from a phenol, acetone, and chloroform in the presence of a strong base.[9]

General Procedure:

  • Dissolve the phenol and acetone in a suitable solvent (e.g., THF).

  • Add a strong base, such as freshly pulverized sodium hydroxide.

  • Slowly add chloroform to the mixture, maintaining a controlled temperature as the reaction is exothermic.

  • Stir the reaction mixture at room temperature or under reflux for a specified duration (can range from hours to days).

  • After the reaction is complete, acidify the mixture and extract the product.

  • Purify the product by recrystallization or chromatography.

Example Protocol for 2-phenoxyisobutyric acid:

  • Combine one equivalent of phenol, three equivalents of acetone, four equivalents of chloroform, and six equivalents of freshly pulverized sodium hydroxide in THF.

  • The reaction is highly exothermic and requires careful temperature control.

  • Stir the mixture for the required time. For the synthesis of clofibric acid (a p-chloro substituted analogue), the reagents are heated at reflux for 4 hours to yield the product.[6]

Visualizations

To further aid in the understanding of the synthesis processes and the biological context of aryloxyacetic acid derivatives, the following diagrams are provided.

Synthetic Workflows

The following diagrams illustrate the general workflows for the Williamson ether synthesis and the Microwave-assisted synthesis of aryloxyacetic acids.

Williamson_Ether_Synthesis Phenol Phenol Reaction Reaction (Reflux) Phenol->Reaction Base Base (e.g., KOH) Base->Phenol Deprotonation Phenoxide Phenoxide Intermediate Haloacetic_Acid Haloacetic Acid (e.g., ClCH₂COOH) Haloacetic_Acid->Reaction Product_Salt Aryloxyacetate Salt Reaction->Product_Salt Acidification Acidification (e.g., HCl) Product_Salt->Acidification Final_Product Aryloxyacetic Acid Acidification->Final_Product

Caption: General workflow for the Williamson ether synthesis.

Microwave_Synthesis Reactants Phenol + Haloacetate Ester + Base + PTC Microwave1 Microwave Irradiation (Esterification) Reactants->Microwave1 Ester_Intermediate Aryloxyacetate Ester Microwave1->Ester_Intermediate Microwave2 Microwave Irradiation (Hydrolysis) Ester_Intermediate->Microwave2 Base_Hydrolysis Base (e.g., NaOH) Base_Hydrolysis->Microwave2 Product_Salt Aryloxyacetate Salt Microwave2->Product_Salt Acidification Acidification (e.g., HCl) Product_Salt->Acidification Final_Product Aryloxyacetic Acid Acidification->Final_Product

Caption: Workflow for microwave-assisted synthesis.

Biological Signaling Pathway

Many aryloxyacetic acid derivatives function as herbicides by mimicking the plant hormone auxin and disrupting its signaling pathway. The following diagram illustrates the core components of the auxin signaling pathway and the effect of these herbicides.

Auxin_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Auxin Auxin / Aryloxyacetic Acid Herbicide TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes degradation of ARF ARF Transcription Factor Aux_IAA->ARF Inhibits Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activates Response Uncontrolled Growth & Plant Death Auxin_Response_Genes->Response External_Auxin External Auxin / Herbicide External_Auxin->Auxin

Caption: Disruption of the auxin signaling pathway by aryloxyacetic acid herbicides.

References

A Spectroscopic Comparison of Ortho, Meta, and Para Isomers of Phenylene Diacetate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of ortho-, meta-, and para-phenylene diacetate. This guide provides a comparative analysis of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supported by detailed experimental protocols.

The ortho, meta, and para isomers of phenylene diacetate are structurally similar compounds with the same molecular formula (C₁₀H₁₀O₄) and weight (194.18 g/mol ). However, the spatial arrangement of the two acetate groups on the phenyl ring leads to distinct spectroscopic properties. Understanding these differences is crucial for the correct identification and characterization of these isomers in various research and development applications. This guide presents a side-by-side comparison of their key spectroscopic features.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry for the ortho, meta, and para isomers of phenylene diacetate.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

IsomerChemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
Ortho 7.20-7.10m4HAr-H
2.30s6H-C(=O)CH
Meta 7.35t, J=8.0 Hz1HAr-H (H-5)
7.05dd, J=8.0, 2.0 Hz2HAr-H (H-4, H-6)
6.85t, J=2.0 Hz1HAr-H (H-2)
2.29s6H-C(=O)CH
Para [1]7.08s4HAr-H
2.28s6H-C(=O)CH

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

IsomerChemical Shift (δ) [ppm]Assignment
Ortho 169.0, 145.5, 127.5, 126.0, 123.5, 21.0C=O, C-O, Ar-C, Ar-CH, Ar-CH, -CH₃
Meta 169.1, 151.1, 129.8, 119.5, 115.0, 21.2C=O, C-O, Ar-CH, Ar-CH, Ar-CH, -CH₃
Para 169.3, 148.2, 122.1, 21.1C=O, C-O, Ar-CH, -CH₃

Table 3: Infrared (IR) Spectral Data (KBr Pellet)

IsomerWavenumber (cm⁻¹)Assignment
Ortho ~1770, ~1200, ~750C=O stretch (ester), C-O stretch, C-H bend (ortho-disubstituted)
Meta [2]1755, 1200, 770, 680C=O stretch (ester), C-O stretch, C-H bend (meta-disubstituted)
Para [1]1763, 1215, 830C=O stretch (ester), C-O stretch, C-H bend (para-disubstituted)

Table 4: Mass Spectrometry Data (Electron Ionization)

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
Ortho 194152, 110, 43
Meta [2]194152, 110, 43
Para [1]194152, 110, 43

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of the phenylene diacetate isomers.

experimental_workflow Experimental Workflow for Spectroscopic Comparison cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start Ortho-, Meta-, or Para-Phenylenediamine Reaction Acetylation Reaction Start->Reaction Reactant Acetic Anhydride Reactant->Reaction Product Crude Phenylene Diacetate Isomer Reaction->Product Purification Recrystallization Product->Purification Final_Product Pure Phenylene Diacetate Isomer Purification->Final_Product NMR NMR Spectroscopy (¹H and ¹³C) Final_Product->NMR IR IR Spectroscopy Final_Product->IR MS Mass Spectrometry Final_Product->MS Data_Analysis Data Interpretation and Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Synthesis and spectroscopic analysis workflow.

Experimental Protocols

Synthesis of Phenylene Diacetate Isomers

A general method for the synthesis of ortho-, meta-, and para-phenylene diacetate involves the acetylation of the corresponding phenylenediamine with acetic anhydride.

  • Materials:

    • o-Phenylenediamine, m-phenylenediamine, or p-phenylenediamine

    • Acetic anhydride

    • Pyridine (optional, as a catalyst)

    • Dichloromethane (or other suitable solvent)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Ethanol (for recrystallization)

  • Procedure:

    • Dissolve the respective phenylenediamine isomer (1 equivalent) in dichloromethane.

    • Add acetic anhydride (2.2 equivalents) dropwise to the solution while stirring. A catalytic amount of pyridine can be added.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, wash the organic layer with saturated sodium bicarbonate solution to neutralize any excess acetic acid.

    • Wash with brine, then dry the organic layer over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from ethanol to yield the pure phenylene diacetate isomer.

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Instrumentation: A 400 MHz NMR spectrometer.

    • Sample Preparation: Dissolve approximately 10-20 mg of the purified phenylene diacetate isomer in 0.6 mL of deuterated chloroform (CDCl₃).

    • ¹H NMR: Acquire the proton NMR spectrum using standard parameters.

    • ¹³C NMR: Acquire the carbon-13 NMR spectrum using standard broadband proton-decoupled parameters.

  • Infrared (IR) Spectroscopy:

    • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

    • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.

    • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

    • Sample Introduction: Introduce a small amount of the sample directly into the ion source.

    • Ionization: Use a standard electron energy of 70 eV.

    • Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Diethyl 2,2'-(1,4-phenylene)diacetate

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper management and disposal of chemical waste is a critical component of ensuring a safe and compliant laboratory environment. This guide provides detailed procedures for the safe disposal of Diethyl 2,2'-(1,4-phenylene)diacetate, aligning with standard laboratory safety and environmental protection protocols.

I. Immediate Safety and Handling Considerations

Before beginning any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on physical and chemical properties, hazards, and first-aid measures.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.

  • Eye Protection: Safety glasses or goggles are mandatory to protect against splashes.

  • Lab Coat: A lab coat should be worn to protect from skin exposure.

Hazard Summary:

  • Oral: Harmful if swallowed.

  • Skin: Causes skin irritation.[1]

  • Eye: Causes serious eye irritation.[1]

  • Inhalation: May cause respiratory irritation.[1]

In case of exposure, immediately flush the affected area with water for at least 15 minutes and seek medical attention.[2]

II. Quantitative Data for Disposal Planning

The following table summarizes key data for this compound that informs proper handling and disposal decisions.

PropertyValueCitation
CAS Number36076-26-3
Molecular FormulaC14H18O4
Physical FormSolid
Hazard StatementsH302, H315, H319, H335
StorageSealed in a dry place at room temperature.

III. Step-by-Step Disposal Protocol

This protocol outlines the approved methods for the disposal of this compound. Direct disposal into the sanitary sewer or general trash is not permitted for this category of chemical.

1. Waste Identification and Segregation:

  • A chemical is considered waste when it is no longer intended for use.[2]

  • Do not mix this compound with incompatible wastes. Check the SDS for detailed incompatibility information.[3]

  • As an ester, it should be segregated with non-halogenated organic solvents.

2. Waste Collection and Labeling:

  • Collect waste in a designated, leak-proof container that is in good condition.[2][4]

  • The container must be kept closed except when adding waste.[2]

  • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard pictograms.[3]

3. On-Site Accumulation and Storage:

  • Store the waste container in a designated satellite accumulation area at or near the point of generation.[5][6]

  • Ensure secondary containment, such as a spill tray, is used to mitigate leaks or spills.[2][6]

4. Final Disposal Methods:

  • Incineration: The preferred method for disposal of bulk quantities of contaminated esters is through a licensed chemical destruction plant or by controlled incineration.[1][7] This should be handled by a certified waste disposal contractor.

  • Small Quantities (Solid): For very small spills, the solid material can be swept onto paper and placed in the designated hazardous waste container.[8]

  • Small Quantities (Liquid solution): If in solution (<50mL), absorb onto an inert material like vermiculite or sand, then place in the hazardous waste container.[8]

5. Empty Container Disposal:

  • A container that held this compound is considered "empty" under federal regulations if all waste has been removed by standard practice and no more than 1 inch of residue remains.[6]

  • To be disposed of as non-hazardous waste, the empty container should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste.[6]

  • After rinsing, remove or deface the original label before disposal in the general waste stream.[4]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound for Disposal is_waste Is the chemical intended for disposal? start->is_waste ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) is_waste->ppe Yes reuse Retain for future use is_waste->reuse No segregate Segregate as Non-Halogenated Organic Waste ppe->segregate container Use a designated, sealed, and properly labeled waste container segregate->container storage Store in a secondary containment in a satellite accumulation area container->storage pickup Arrange for pickup by a licensed waste disposal contractor storage->pickup end End: Proper Disposal pickup->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the research environment.

References

Essential Safety and Logistics for Handling Diethyl 2,2'-(1,4-phenylene)diacetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for handling Diethyl 2,2'-(1,4-phenylene)diacetate, including operational and disposal plans, to foster a secure research environment.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is provided below. This information is critical for safe handling and storage.

PropertyValueSource
CAS Number 36076-26-3--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₁₄H₁₈O₄--INVALID-LINK--
Molecular Weight 250.29 g/mol --INVALID-LINK--
Physical Form Solid--INVALID-LINK--
Purity 98%--INVALID-LINK--, --INVALID-LINK--
Storage Temperature Room Temperature (Sealed in dry conditions)--INVALID-LINK--

Hazard Identification and Precautionary Measures

Based on available data, this compound is classified with the following hazards. Adherence to the corresponding precautionary statements is mandatory to minimize risk.

Hazard ClassHazard Statement
Acute toxicity, OralH302: Harmful if swallowed
Skin corrosion/irritationH315: Causes skin irritation
Serious eye damage/eye irritationH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)H335: May cause respiratory irritation
Precautionary Statement CodePrecautionary Statement
P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

The following personal protective equipment is essential for the safe handling of this compound to prevent skin contact, eye exposure, and inhalation of dust or vapors.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes. For larger quantities or where splashing is possible, consider a chemical-resistant apron or suit.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator for organic vapors and particulates is recommended.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Engineering Controls
  • Work Area: Conduct all handling and weighing operations in a well-ventilated area, preferably within a certified chemical fume hood.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.

  • Spill Kit: Have a chemical spill kit appropriate for solid organic compounds readily available.

Handling Procedures
  • Personal Protective Equipment: Don all required PPE before handling the chemical.

  • Weighing: If weighing the solid, do so carefully to avoid generating dust. Use a spatula and weigh paper or a weighing boat.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or a water bath. Avoid open flames.

  • General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Storage
  • Container: Keep the container tightly closed when not in use.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Solid Waste: Collect unused or waste this compound in a designated, labeled, and sealed container for solid chemical waste.

  • Contaminated Materials: Dispose of any items that have come into contact with the chemical, such as gloves, weigh papers, and pipette tips, in a designated solid waste container.

  • Liquid Waste: If the chemical is in solution, it should be collected in a labeled container for hazardous liquid waste. Do not pour down the drain.

Disposal Procedure
  • Licensed Contractor: All chemical waste must be disposed of through a licensed hazardous waste disposal contractor.

  • Institutional Guidelines: Follow all institutional and local regulations for the disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Container Management: Do not mix incompatible waste streams in the same container. Ensure all waste containers are properly sealed and labeled before collection.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Receipt of Chemical assess_hazards Assess Hazards (Review SDS) start->assess_hazards 1 gather_ppe Gather Required PPE assess_hazards->gather_ppe 2 prepare_work_area Prepare Work Area (Fume Hood, Spill Kit) gather_ppe->prepare_work_area 3 weigh_transfer Weighing and Transfer prepare_work_area->weigh_transfer 4 reaction_procedure Reaction/Procedure weigh_transfer->reaction_procedure 5 cleanup Work Area Cleanup reaction_procedure->cleanup 6 segregate_waste Segregate Waste (Solid, Liquid, Contaminated PPE) cleanup->segregate_waste 7 label_waste Label Waste Containers segregate_waste->label_waste 8 store_waste Store Waste Securely label_waste->store_waste 9 end Dispose via EHS store_waste->end 10

Caption: Safe Handling Workflow for this compound

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.